Pipecuronium Bromide
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBOBJCRVVBJF-YTGGZNJNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68399-58-6 (Parent) | |
| Record name | Pipecuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023478 | |
| Record name | Pipecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52212-02-9 | |
| Record name | Pipecuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
molecular formula and weight of pipecuronium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent with a steroidal structure. It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This technical guide provides a comprehensive overview of the molecular and chemical properties of pipecuronium bromide, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Molecular Properties
This compound is a bisquaternary aminosteroid (B1218566) derivative. Its chemical structure is integral to its function as a neuromuscular blocking agent.
| Property | Value | Source |
| Molecular Formula | C35H62Br2N4O4 | [1][2][3][4] |
| Molecular Weight | 762.7 g/mol | [1] |
| CAS Number | 52212-02-9 | |
| Appearance | White to Off-White Solid | |
| Solubility | Water: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM) |
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the action of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the depolarization of the muscle cell membrane that is necessary for muscle contraction. This competitive antagonism leads to muscle relaxation. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Pharmacokinetics and Pharmacodynamics
The clinical effects of this compound are determined by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Parameters
| Parameter | Value | Patient Population | Source |
| Plasma Clearance | 2.96 ± 1.05 mL/min/kg | Healthy Adults | |
| 2.61 ± 1.16 mL/min/kg | Patients with Cirrhosis | ||
| Terminal Elimination Half-life | 111 ± 46 min | Healthy Adults | |
| 143 ± 25 min | Patients with Cirrhosis | ||
| Volume of Distribution (steady state) | 350 ± 81 mL/kg | Healthy Adults | |
| 452 ± 222 mL/kg | Patients with Cirrhosis |
Pharmacodynamic Parameters
| Parameter | Value | Anesthetic Conditions | Source |
| ED95 | 44.6 µg/kg | Nitrous oxide and isoflurane | |
| 46.9 µg/kg | Nitrous oxide and halothane | ||
| 48.7 µg/kg | Droperidol (B1670952) and fentanyl | ||
| 35.12 µg/kg | Balanced anesthesia (elderly) | ||
| Onset of Action (90% twitch suppression) | 2.6 ± 0.8 min (70 µg/kg) | Thiopental, fentanyl, N2O/O2 | |
| 2.0 ± 0.6 min (85 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||
| 2.1 ± 0.6 min (100 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||
| Clinical Duration (to 25% twitch recovery) | 167 ± 41 min | Healthy Adults | |
| 165 ± 48 min | Patients with Cirrhosis |
Experimental Protocols
Determination of this compound Plasma Concentration by High-Pressure Liquid Chromatography (HPLC)
This protocol outlines the general steps for quantifying this compound in plasma samples.
Note: Specific parameters such as the exact mobile phase composition, flow rate, column temperature, and detector wavelength need to be optimized and validated for each laboratory setting.
In Vivo Assessment of Neuromuscular Blockade
The neuromuscular blocking effects of this compound are typically assessed by monitoring the evoked muscle response to nerve stimulation.
Experimental Setup:
-
Patient/Animal Preparation: Anesthetize the subject according to the study protocol.
-
Nerve Stimulation: Place stimulating electrodes over a peripheral nerve, commonly the ulnar nerve at the wrist.
-
Muscle Response Measurement: Attach a force or acceleration transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical or electromyographic response.
-
Stimulation Protocol: The most common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Data Acquisition: Record the twitch responses. The degree of neuromuscular blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).
Conclusion
This compound is a well-characterized neuromuscular blocking agent with predictable pharmacokinetic and pharmacodynamic profiles. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The experimental protocols described in this guide provide a framework for the continued investigation and understanding of this and similar compounds in both preclinical and clinical research settings. For drug development professionals, a thorough understanding of these technical aspects is crucial for the design of new neuromuscular blocking agents with improved safety and efficacy profiles.
References
- 1. Dose-response relation and time course of action of this compound in humans anesthetized with nitrous oxide and isoflurane, halothane, or droperidol and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of different doses of this compound during nitrous-oxide-fentanyl anaesthesia in adult surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative pharmacokinetics of this compound, pancuronium bromide and vecuronium bromide in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]
comprehensive literature review of pipecuronium bromide studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid (B1218566) class.[1][2] It is utilized in anesthesia to induce skeletal muscle relaxation, facilitating endotracheal intubation and optimizing surgical conditions.[2] Marketed under trade names such as Arduan and Pycuron, pipecuronium bromide is recognized for its potent neuromuscular blocking effects and favorable cardiovascular safety profile.[1][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This competitive inhibition leads to muscle relaxation and paralysis. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal. The neuromuscular blockade induced by pipecuronium is dose-dependent and can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
Figure 1: Mechanism of action of this compound at the neuromuscular junction.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies, generally fitting a two-compartment open model.
Absorption and Distribution
Administered intravenously, pipecuronium has a rapid onset of action. The volume of distribution at a steady state is approximately 350 +/- 81 mL/kg in patients with normal liver function and 452 +/- 222 mL/kg in patients with cirrhosis. The central compartment volume does not significantly differ between these patient groups.
Metabolism and Excretion
Pipecuronium is primarily eliminated unchanged through the kidneys. Approximately 40% of the drug is excreted in the urine within 24 hours. A smaller portion is metabolized in the liver to 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites. In patients with normal renal function, about 56% of the administered dose is recovered in the urine within 24 hours, with approximately 25% of that being the 3-desacetyl pipecuronium metabolite. Biliary excretion appears to be a minor elimination pathway, accounting for only about 2% of the drug's removal in 24 hours.
Half-Life
The elimination half-life of this compound is reported to be between 44 and 137 minutes in humans. One study found the terminal elimination half-life to be 111 +/- 46 minutes in control patients and 143 +/- 25 minutes in patients with cirrhosis. Another study reported a longer terminal phase half-life of 161 minutes.
Pharmacodynamics
The neuromuscular blocking effects of pipecuronium are dose-dependent and influenced by the anesthetic technique used.
Onset and Duration of Action
The onset of action for pipecuronium is typically within 3 to 5 minutes. The time to onset of maximum block with a 45 micrograms/kg dose can vary from 3.5 to 5.7 minutes. A higher dose of 70 micrograms/kg results in a faster onset of complete block, averaging 2.5 minutes. The clinical duration of action is long, lasting from 45 to 90 minutes depending on the dose. For a 45 micrograms/kg dose, the time to 25% recovery ranges from 41 to 54 minutes, with a recovery index (25% to 75% recovery) of about 29 minutes. A 70 micrograms/kg dose can extend the duration to 25% recovery to 95 minutes.
Potency
The potency of pipecuronium is influenced by the type of anesthesia used. Under balanced anesthesia, the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) is approximately 35.1 µg/kg. With enflurane (B1671288) anesthesia, the potency is increased, with an ED95 of 23.6 µg/kg.
Quantitative Data Summary
| Parameter | Value | Patient Population/Conditions | Source |
| Pharmacokinetics | |||
| Total Plasma Clearance | 2.96 +/- 1.05 mL/min/kg | Adults with normal liver function | |
| 2.61 +/- 1.16 mL/min/kg | Adults with liver cirrhosis | ||
| 1.8 +/- 0.4 mL/kg/min | Patients undergoing coronary artery surgery | ||
| Terminal Elimination Half-Life | 111 +/- 46 min | Adults with normal liver function | |
| 143 +/- 25 min | Adults with liver cirrhosis | ||
| 161 min | Patients undergoing coronary artery surgery | ||
| Volume of Distribution (steady state) | 350 +/- 81 mL/kg | Adults with normal liver function | |
| 452 +/- 222 mL/kg | Adults with liver cirrhosis | ||
| Central Compartment Volume | 102 +/- 24 mL/kg | Patients undergoing coronary artery surgery | |
| Urinary Excretion (24h, unchanged) | ~40% | Humans | |
| 38.6% | Laryngectomy patients (100 µg/kg) | ||
| 37% | Choledochotomy patients (50 µg/kg) | ||
| Biliary Excretion (24h, unchanged) | ~2% | Choledochotomy patients (50 µg/kg) | |
| Pharmacodynamics | |||
| ED95 (Balanced Anesthesia) | 35.1 ± 17 µg/kg | Adults | |
| 35.12 (7.8) mcg/kg | Elderly patients (66-79 years) | ||
| ED95 (Enflurane Anesthesia) | 23.6 ± 1.1 µg/kg | Adults | |
| Onset of Maximum Block (45 µg/kg) | 3.5 - 5.7 min | Adults | |
| Onset of Complete Block (70 µg/kg) | 2.5 min | Adults | |
| Time to 25% Recovery (45 µg/kg) | 41 - 54 min | Adults | |
| Time to 25% Recovery (70 µg/kg) | 95 min | Adults | |
| Recovery Index (25-75%) (45 µg/kg) | 29 min | Adults | |
| Clinical Duration (100 µg/kg) | 167 +/- 41 min | Adults with normal liver function | |
| 165 +/- 48 min | Adults with liver cirrhosis |
Experimental Protocols
A variety of experimental designs have been employed to study this compound. A common methodology for assessing its neuromuscular and cardiovascular effects in a clinical setting is as follows:
Objective: To determine the neuromuscular potency, onset and duration of action, and cardiovascular effects of this compound.
Study Population: Adult patients classified as ASA physical status I or II, scheduled for elective surgery.
Anesthesia: Anesthesia is typically induced with an intravenous agent like thiopental, followed by maintenance with a combination of nitrous oxide in oxygen and an opioid analgesic such as fentanyl. Some studies also evaluate the effects under volatile anesthetics like enflurane or halothane.
Neuromuscular Monitoring: The neuromuscular block is quantified by stimulating the ulnar nerve at the wrist and measuring the evoked mechanical or electromyographic response of the adductor pollicis muscle. Common stimulation patterns include single-twitch stimulation and train-of-four (TOF) stimulation.
Cardiovascular Monitoring: Hemodynamic parameters, including heart rate, mean arterial pressure, pulmonary capillary wedge pressure, central venous pressure, and cardiac index, are monitored continuously.
Drug Administration: Pipecuronium is administered intravenously as a bolus injection. For dose-response studies, a cumulative dose-response method may be used.
Figure 2: A typical experimental workflow for the clinical evaluation of this compound.
Clinical Efficacy and Safety
This compound has demonstrated high efficacy in providing profound and long-lasting muscle relaxation for various surgical procedures. Its long duration of action makes it particularly suitable for lengthy surgeries.
A significant advantage of pipecuronium is its cardiovascular stability. Unlike pancuronium, which can cause an increase in heart rate, pipecuronium has minimal effects on heart rate and blood pressure, even at doses up to three times the ED95. This makes it a preferred choice for patients with cardiovascular disease.
Common side effects are generally an extension of its therapeutic effect and can include prolonged muscle paralysis and respiratory depression, necessitating careful monitoring.
Drug Interactions
The neuromuscular blocking effect of pipecuronium can be potentiated by several drugs, including:
-
Volatile anesthetics: (e.g., isoflurane, sevoflurane)
-
Antibiotics: Aminoglycosides (e.g., gentamicin) and tetracyclines
-
Magnesium salts
Conversely, the effects of pipecuronium can be diminished by:
-
Anticonvulsants: (e.g., phenytoin, carbamazepine)
-
Acetylcholinesterase inhibitors: (e.g., neostigmine, pyridostigmine) which are used for reversal
Conclusion
This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-established efficacy and safety profile. Its primary mechanism of action is the competitive antagonism of acetylcholine at the neuromuscular junction. The pharmacokinetic profile is characterized by renal elimination of the unchanged drug. A key clinical advantage of pipecuronium is its minimal cardiovascular side effects, making it a valuable agent in a variety of surgical settings, particularly in patients where hemodynamic stability is crucial. As with all neuromuscular blocking agents, careful patient monitoring and a thorough understanding of potential drug interactions are essential for its safe and effective use.
References
Pipecuronium Bromide: A Bisquaternary Aminosteroid Neuromuscular Blocking Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid (B1218566) class. As a bisquaternary compound, its structure is characterized by two positively charged nitrogen atoms, which are crucial for its potent antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of pipecuronium bromide, including its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its characterization and key quantitative data are presented to support further research and development in the field of neuromuscular pharmacology.
Introduction
This compound, chemically known as (2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide, is a synthetic, bisquaternary aminosteroid.[1] It was developed to provide profound and prolonged muscle relaxation for surgical procedures without significant cardiovascular side effects.[2][3] Its mechanism of action involves competitive inhibition of acetylcholine at the postsynaptic nAChRs of the motor endplate, preventing neuromuscular transmission and leading to skeletal muscle paralysis.[2][3]
Chemical Structure and Properties
This compound is a derivative of the androstane (B1237026) steroid nucleus, featuring two quaternary ammonium (B1175870) groups, which confer its non-depolarizing neuromuscular blocking activity. The presence of two piperazino groups with quaternary nitrogens at the 2 and 16 positions of the steroid backbone is a defining feature of its bisquaternary structure.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This non-depolarizing blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by a slow onset of action and a long duration of neuromuscular blockade.
Potency
The potency of neuromuscular blocking agents is typically expressed as the effective dose required to produce a 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation (ED95).
| Parameter | Value (mcg/kg) | Patient Population | Anesthesia | Reference |
| ED50 | 22.42 | Elderly | Balanced | |
| ED90 | 31.81 | Elderly | Balanced | |
| ED95 | 35.12 | Elderly | Balanced | |
| ED95 | 35 | Adults (ASA 3) | Halothane |
Onset and Duration of Action
The onset of action is the time from drug administration to the maximal neuromuscular block. The clinical duration is often measured as the time from administration to 25% recovery of the twitch height.
| Dose (mcg/kg) | Onset to 90% T1 Suppression (min) | Clinical Duration (to 25% T1 Recovery) (min) | Patient Population | Reference |
| 70 | 2.6 ± 0.8 | 68.2 ± 22 | Adults | |
| 85 | 2.0 ± 0.6 | - | Adults | |
| 100 | 2.1 ± 0.6 | 121.5 ± 49 | Adults | |
| 100 | 2.3 | 109 | Laryngectomy Patients | |
| 50 | 2.8 | 39 | Choledochotomy Patients |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a two- or three-compartment model. Its elimination is primarily renal.
Pharmacokinetic Parameters in Different Patient Populations
| Parameter | Adults | Infants (mean 6.8 mo) | Children (mean 4.6 yrs) | Patients with Renal Failure | Patients with Liver Cirrhosis | Reference |
| Plasma Clearance (ml/min/kg) | 2.4 - 2.96 | 1.50 | 2.27 | 1.6 ± 0.6 | 2.61 ± 1.16 | |
| Volume of Distribution at Steady State (Vdss) (ml/kg) | 264 - 350 | Similar to adults | Similar to adults | 426 - 442 | 452 ± 222 | |
| Elimination Half-Life (t½β) (min) | 102 - 137 | - | - | 247 - 263 | 143 ± 25 | |
| Distribution Half-Life (t½α) (min) | 3.9 - 5.75 | 2.54 | 2.04 | - | - |
Metabolism and Excretion
This compound is primarily eliminated unchanged in the urine. A small fraction is metabolized to less active compounds, such as 3-desacetyl pipecuronium. Renal failure significantly prolongs its elimination half-life and duration of action due to decreased clearance. In cats with absent renal function, hepato-biliary elimination was shown to increase to compensate partially for the lack of renal excretion.
Experimental Protocols
Determination of ED95 (Cumulative Dose-Response Method)
This method involves the administration of incremental doses of the neuromuscular blocking agent until a 95% depression of the twitch response is achieved.
-
Patient Preparation: Anesthetize the patient and establish stable baseline neuromuscular function.
-
Neuromuscular Monitoring: Use a nerve stimulator to deliver supramaximal stimuli to a peripheral nerve (e.g., ulnar nerve) and record the evoked muscle response (e.g., adductor pollicis twitch) using mechanomyography or acceleromyography.
-
Dose Administration: Administer an initial small bolus dose of this compound.
-
Response Measurement: After the effect of the initial dose has stabilized, record the percentage of twitch depression.
-
Incremental Dosing: Administer subsequent incremental doses, allowing the effect of each dose to plateau before administering the next.
-
Data Analysis: Plot the cumulative dose against the probit of the percentage of twitch depression. The dose corresponding to a probit value for 95% depression is the ED95.
In Vitro Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the affinity of a compound for the nAChR.
-
Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing nAChRs (e.g., HEK cells expressing specific receptor subtypes).
-
Radioligand Incubation: Incubate the membranes with a radiolabeled nAChR ligand (e.g., [³H]cytisine or [¹²⁵I]-epibatidine) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Studies at the Neuromuscular Junction
These studies directly measure the effect of the compound on synaptic transmission.
-
Preparation: Isolate a nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).
-
Recording Setup: Place the preparation in a recording chamber with physiological saline. Use intracellular microelectrodes to record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) from the muscle fibers.
-
Nerve Stimulation: Stimulate the motor nerve with a suction electrode to evoke EPPs.
-
Drug Application: Apply this compound to the bath at various concentrations.
-
Data Acquisition and Analysis: Record the amplitude and frequency of mEPPs and the amplitude of EPPs before and after drug application to determine the effect on presynaptic and postsynaptic function. A reduction in EPP amplitude without a change in mEPP frequency indicates a postsynaptic site of action.
Conclusion
This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-characterized profile. Its bisquaternary aminosteroid structure confers high affinity for nicotinic acetylcholine receptors, leading to effective and predictable muscle relaxation. The extensive quantitative data on its pharmacodynamics and pharmacokinetics, along with established experimental protocols for its evaluation, provide a solid foundation for its clinical use and for the development of new neuromuscular blocking agents. Understanding its properties in various patient populations is crucial for its safe and effective administration in anesthesia and critical care.
References
- 1. Pharmacokinetics and disposition of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of Neuromuscular Synaptic Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
Methodological & Application
Application Notes and Protocols for Pipecuronium Bromide Dosage Calculation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting muscle cell membrane depolarization and resulting in skeletal muscle relaxation and paralysis. Due to its potent and prolonged effects, precise dosage calculation is critical in animal models for surgical procedures, physiological studies, and toxicological assessments. These application notes provide a summary of available dosage data and detailed protocols for the preparation and administration of pipecuronium bromide in various animal models.
Data Presentation: Quantitative Dosage of this compound
The following table summarizes the available quantitative data for this compound dosage in different animal models. It is important to note that the effective and lethal doses can be influenced by factors such as the anesthetic regimen, the animal's physiological state, and the specific experimental conditions.
| Animal Model | Route of Administration | Effective Dose (ED) | Lethal Dose (LD50) | Application/Toxicity Notes |
| Dog | Intravenous | 0.025 - 0.05 mg/kg | Not Found | Produces effective neuromuscular blockade. A dose of 150 µg/kg i.v. daily was used in subchronic toxicity studies.[2] |
| Rabbit | Intravenous | Not Found | 5 mg/kg[3] | Acute toxicity studies indicate rabbits are more sensitive than mice and rats.[2] |
| Mouse | Intravenous | Not Found | Not Found | Acute toxicity studies indicate mice are less sensitive than rabbits but more sensitive than rats.[2] |
| Rat | Intravenous | Not Found | Not Found | Acute toxicity studies indicate rats are the least sensitive among rabbits and mice. Pipecuronium has been shown to be more potent than pancuronium (B99182) in rat studies. |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically available as a lyophilized powder and must be reconstituted for injection.
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% sterile saline
-
Sterile syringes and needles
-
Vortex mixer (optional)
Protocol:
-
Reconstitution: Aseptically add the required volume of sterile water for injection or sterile saline to the vial of this compound powder to achieve the desired concentration. Consult the manufacturer's instructions for specific reconstitution volumes. For example, to achieve a 2 mg/mL concentration from a 10 mg vial, add 5 mL of sterile diluent.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
Dilution (if necessary): For accurate dosing in smaller animals, the reconstituted solution may need to be further diluted with sterile saline to a final concentration that allows for precise volume administration.
-
Storage: Use the reconstituted solution immediately. If storage is necessary, consult the manufacturer's stability data. Typically, refrigerated storage at 2-8°C is recommended for a limited time. Do not freeze.
Anesthesia Protocols for Neuromuscular Blockade Studies
The choice of anesthetic is critical as many anesthetic agents can potentiate the effects of neuromuscular blocking agents. Inhalant anesthetics like isoflurane (B1672236) or sevoflurane (B116992) are often preferred due to the ability to precisely control the depth of anesthesia. Injectable anesthetic combinations can also be used.
Rodent Anesthesia (Mouse and Rat):
-
Inhalant Anesthesia:
-
Induce anesthesia in an induction chamber with 3-5% isoflurane or sevoflurane in oxygen.
-
Maintain anesthesia via a nose cone with 1-2.5% isoflurane or sevoflurane.
-
The depth of anesthesia should be assessed by monitoring respiratory rate, heart rate, and response to noxious stimuli (e.g., toe pinch) before administering the neuromuscular blocking agent.
-
-
Injectable Anesthesia:
-
A combination of ketamine (e.g., 80-100 mg/kg, IP) and xylazine (B1663881) (e.g., 5-10 mg/kg, IP) can be used.
-
Allow sufficient time for the anesthetic to take full effect before any procedures.
-
Be aware that injectable anesthetics may have a longer and less controllable duration of action compared to inhalants.
-
Rabbit Anesthesia:
-
Injectable Anesthesia:
-
A combination of ketamine (e.g., 35-50 mg/kg, IM) and xylazine (e.g., 5-10 mg/kg, IM) is commonly used.
-
Inhalant anesthesia with isoflurane or sevoflurane via a facemask or endotracheal tube can also be employed for maintenance.
-
Intravenous Administration of this compound
Intravenous administration is the standard route for this compound to ensure rapid onset of action.
Rodent (Mouse and Rat) IV Injection Protocol (Lateral Tail Vein):
-
Restraint and Warming: Place the anesthetized animal on a warming pad to maintain body temperature and promote vasodilation of the tail veins. A heat lamp can also be used with caution to warm the tail.
-
Vein Visualization: The lateral tail veins are the most common sites for intravenous injection. Wiping the tail with 70% ethanol (B145695) can help visualize the veins.
-
Injection:
-
Use a small gauge needle (e.g., 27-30G) attached to a tuberculin syringe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Inject the calculated dose of this compound slowly.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
Rabbit IV Injection Protocol (Marginal Ear Vein):
-
Restraint: The anesthetized rabbit should be securely positioned.
-
Site Preparation: The marginal ear vein is the preferred site for intravenous injection in rabbits. Shave the fur over the vein and clean the area with 70% ethanol. A topical anesthetic cream can be applied prior to injection to reduce any potential discomfort.
-
Vein Dilation: Gently warming the ear with a warm compress or a heat lamp can help dilate the vein. Occluding the vein at the base of the ear will also make it more prominent.
-
Injection:
-
Use an appropriate size needle (e.g., 22-25G) or a butterfly catheter.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm placement by observing a blood flash in the needle hub or by gentle aspiration.
-
Slowly administer the calculated dose of this compound.
-
-
Post-injection: Withdraw the needle and apply firm pressure to the injection site with sterile gauze to prevent hematoma formation.
Monitoring During Neuromuscular Blockade
Once a neuromuscular blocking agent is administered, traditional signs of anesthetic depth (e.g., withdrawal reflex) are lost. Therefore, continuous monitoring of vital signs is essential.
-
Ventilation: Animals must be mechanically ventilated as neuromuscular blockade will paralyze the respiratory muscles. Monitor end-tidal CO2 to ensure adequate ventilation.
-
Cardiovascular Function: Continuously monitor heart rate, blood pressure, and mucous membrane color.
-
Body Temperature: Maintain core body temperature using a warming pad, as anesthetized and paralyzed animals are prone to hypothermia.
-
Depth of Anesthesia: Since motor reflexes are absent, rely on autonomic signs such as changes in heart rate and blood pressure in response to surgical stimuli to assess the adequacy of anesthesia.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for this compound administration in animal models.
References
Application Notes and Protocols for Intravenous Administration of Pipecuronium Bromide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate, preventing acetylcholine from binding and thereby inhibiting muscle contraction. These application notes provide detailed protocols for the intravenous administration of pipecuronium bromide in rats for research purposes, including dose-response evaluation, monitoring of neuromuscular blockade, and reversal of the block.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intravenous administration of this compound. It is important to note that specific values for rats are not extensively reported in the literature; therefore, some data is extrapolated from studies on other species and should be used as a starting point for experimental design.
Table 1: Intravenous Dose-Response Data for this compound
| Parameter | Species | Dose (µg/kg) | Notes |
| ED95 | Human | 35.1 - 59.4 | The 95% effective dose can vary depending on the anesthetic regimen used.[1][2][3] |
| Recommended Initial Dose | Rat (estimated) | 30 - 60 | This is an estimated starting range for inducing significant neuromuscular blockade. Dose-finding studies are recommended. |
| Maintenance Dose | Rat (estimated) | 10 - 20 | To be administered upon signs of recovery from neuromuscular blockade. |
Table 2: Pharmacodynamic Parameters of Intravenous this compound
| Parameter | Species | Dose (µg/kg) | Value | Notes |
| Onset of Maximum Block | Human | 45 | 3.5 - 5.7 minutes | Time to maximum suppression of twitch response.[4] |
| Onset of Complete Block | Human | 70 | ~2.5 minutes | Higher doses lead to a faster onset of action.[4] |
| Time to 25% Recovery (T1) | Human | 45 | 41 - 54 minutes | A measure of the duration of action. |
| Time to 25% Recovery (T1) | Human | 70 | ~95 minutes | Duration is dose-dependent. |
| Recovery Index (25-75% T1) | Human | 45 | ~29 minutes | Time taken for recovery from 25% to 75% of baseline twitch height. |
Experimental Protocols
Materials and Equipment
-
This compound for injection
-
Sterile saline (0.9% NaCl) for reconstitution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad to maintain rat body temperature
-
Surgical instruments for catheterization
-
Intravenous catheter (e.g., 24-26 gauge)
-
Syringes and needles
-
Animal restrainer
-
Neuromuscular transmission monitor (e.g., peripheral nerve stimulator with force transducer or electromyography recorder)
-
Data acquisition system
-
Reversal agent: Neostigmine methylsulfate
-
Anticholinergic agent: Atropine sulfate (B86663) or glycopyrrolate
Experimental Workflow
The following diagram illustrates the general workflow for the intravenous administration of this compound and subsequent monitoring in rats.
References
Application Notes and Protocols for Neurowromuscular Blockade with Pipecuronium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for inducing and reversing neuromuscular blockade using pipecuronium (B1199686) bromide. The information is intended to guide researchers in pharmacology and drug development in the effective use of this long-acting, non-depolarizing neuromuscular blocking agent in experimental settings.
Mechanism of Action
Pipecuronium bromide is a competitive, non-depolarizing neuromuscular blocking agent.[1][2] It functions as an antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, pipecuronium prevents acetylcholine from binding and thus inhibits the depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.[1] Some evidence also suggests a presynaptic effect, where it may inhibit the release of acetylcholine.[3]
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters of pipecuronium from various studies. These values can be influenced by the animal model, anesthetic agents used, and the method of monitoring.
Table 1: Effective Doses (ED) of Pipecuronium
| Species/Anesthesia | ED₅₀ (µg/kg) | ED₉₀ (µg/kg) | ED₉₅ (µg/kg) |
| Humans (N₂O/isoflurane) | - | - | 44.6 |
| Humans (N₂O/halothane) | - | - | 46.9 |
| Humans (N₂O/droperidol/fentanyl) | - | - | 48.7 |
| Elderly Humans (balanced anesthesia) | 22.42 | 31.81 | 35.12 |
Table 2: Onset and Duration of Action of Pipecuronium
| Species/Anesthesia | Dose (µg/kg) | Onset of Action (min) | Duration to 25% Recovery (min) | Recovery Index (25-75%) (min) |
| Humans (thiopentone/N₂O/fentanyl) | 45 | 3.5 - 5.7 | 41 - 54 | 29 |
| Humans (thiopentone/N₂O/fentanyl) | 70 | 2.5 | 95 | - |
| Humans (N₂O/sevoflurane) | 40 | 5.0 | 55.4 | - |
| Humans | 70 | 2.6 | 52.3 | - |
| Humans | 85 | 2.0 | 71.9 | - |
| Humans | 100 | 2.1 | 71.8 | - |
| Dogs | 25 - 50 | Variable | Variable | - |
Experimental Protocols
In Vivo Neuromuscular Blockade Monitoring in a Rat Model
This protocol describes the induction and monitoring of neuromuscular blockade in an anesthetized rat.
Materials:
-
This compound solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Peripheral nerve stimulator
-
Recording equipment (e.g., force-displacement transducer, electromyography system)
-
Needle electrodes
-
Saline
-
Reversal agent (e.g., neostigmine)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the area over the sciatic or ulnar nerve for electrode placement.
-
-
Electrode Placement and Stimulation:
-
Insert two stimulating needle electrodes subcutaneously along the path of the chosen nerve (e.g., sciatic nerve).
-
Place recording electrodes in the corresponding muscle group (e.g., gastrocnemius muscle).
-
Connect the electrodes to the peripheral nerve stimulator and recording system.
-
-
Baseline Measurement:
-
Set the nerve stimulator to deliver a train-of-four (TOF) stimulus (four supramaximal stimuli at 2 Hz).
-
Repeat the TOF stimulation every 15-20 seconds to establish a stable baseline twitch response.
-
-
Pipecuronium Administration:
-
Administer a bolus dose of pipecuronium intravenously. The dose will depend on the desired level of blockade (refer to Table 1 for guidance).
-
-
Monitoring Neuromuscular Blockade:
-
Continuously monitor the twitch response to TOF stimulation.
-
The degree of blockade is quantified by the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch). A decrease in the TOF ratio indicates neuromuscular blockade.
-
-
Reversal of Blockade:
-
Once the desired duration of blockade has been achieved, administer a reversal agent.
-
For neostigmine, a common dose is 0.06 mg/kg, often preceded by an anticholinergic agent like atropine to counteract muscarinic side effects.
-
Monitor the recovery of the TOF ratio to baseline levels.
-
In Vitro Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method allows for the study of neuromuscular blocking agents in an isolated tissue preparation.
Materials:
-
Rat or mouse
-
Krebs solution (133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl₂, 11.9 mM NaHCO₃, 0.7 mM NaH₂PO₄, 11 mM Glucose)
-
Organ bath with a capacity of 20-75 ml
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Force-displacement transducer
-
Stimulating electrodes
-
This compound solution
Procedure:
-
Tissue Dissection:
-
Euthanize the animal according to an approved protocol.
-
Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.
-
-
Preparation Mounting:
-
Mount the hemidiaphragm in the organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the tendon of the diaphragm to a force-displacement transducer to record muscle contractions.
-
Position the phrenic nerve in contact with stimulating electrodes.
-
-
Baseline Contractions:
-
Stimulate the phrenic nerve with single supramaximal pulses to elicit twitch contractions of the diaphragm.
-
Allow the preparation to equilibrate and establish a stable baseline of twitch height.
-
-
Pipecuronium Application:
-
Add pipecuronium to the organ bath in a cumulative or single-dose manner to achieve the desired concentration.
-
-
Data Acquisition:
-
Record the decrease in twitch height in response to pipecuronium.
-
For dose-response studies, add increasing concentrations of pipecuronium and record the corresponding inhibition of twitch height.
-
Visualizations
Signaling Pathway of Pipecuronium
Caption: Competitive antagonism of pipecuronium at the nicotinic acetylcholine receptor.
Experimental Workflow for In Vivo Neuromuscular Blockade Assessment
Caption: Workflow for in vivo assessment of pipecuronium-induced neuromuscular blockade.
References
Application Notes and Protocols for the Use of Pipecuronium Bromide in In Vivo Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of pipecuronium (B1199686) bromide as a neuromuscular blocking agent in in vivo electrophysiology studies. The information is intended to facilitate stable and reliable neuronal recordings by minimizing movement artifacts from muscle contractions.
Introduction
Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2][3] By preventing acetylcholine from binding to these receptors, this compound inhibits muscle depolarization and contraction, leading to skeletal muscle paralysis. Its minimal cardiovascular side effects and long duration of action make it a potentially suitable candidate for lengthy in vivo electrophysiology experiments where physiological stability is paramount. As a quaternary ammonium (B1175870) compound, this compound does not readily cross the blood-brain barrier, which is a significant advantage for central nervous system electrophysiology as it is unlikely to directly interfere with neuronal activity in the brain.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, primarily derived from human studies and comparative animal data, to guide experimental design.
Table 1: Pharmacodynamic Properties of this compound in Humans
| Parameter | Value | Anesthetic Conditions | Reference |
| ED95 | 44.96 µg/kg | Balanced Anesthesia | |
| 23.6 µg/kg | Enflurane Anesthesia | ||
| Onset of Action (90% twitch suppression) | 2.0 - 2.6 min | Thiopental, Fentanyl, N2O/O2 | |
| Time to 25% Recovery | 41 - 54 min (at 45 µg/kg) | Thiopentone, N2O, Fentanyl +/- Halothane | |
| 95 min (at 70 µg/kg) | Thiopentone, N2O, Fentanyl +/- Halothane | ||
| Recovery Index (25% - 75% recovery) | 29 min | Thiopentone, N2O, Fentanyl +/- Halothane |
Table 2: Cardiovascular Effects of this compound in Anesthetized Animals
| Animal Model | Dose | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Anesthetized Cat | 100 µg/kg I.V. | Insignificant increase (2.5%) | No significant effect |
Experimental Protocols
Protocol 1: Induction and Maintenance of Neuromuscular Blockade in Rodents for In Vivo Electrophysiology
This protocol outlines the procedure for establishing and maintaining neuromuscular blockade in rodents (rats or mice) to ensure a stable preparation for electrophysiological recordings. Note: Due to the lack of specific published protocols for this compound in this context, the following is a recommended starting point based on its known properties and general practices for neuromuscular blockade in rodent electrophysiology. Optimization for specific experimental conditions is recommended.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Mechanical ventilator for small animals
-
Intravenous (I.V.) catheter and infusion pump
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Heating pad
-
Peripheral nerve stimulator (for monitoring neuromuscular blockade)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rodent using a suitable anesthetic agent. The choice of anesthetic should be compatible with the specific electrophysiological measurements being made.
-
Surgically prepare the animal for the electrophysiology recording, including craniotomy and placement of recording electrodes.
-
Insert an I.V. catheter into a suitable vein (e.g., femoral or tail vein) for drug administration.
-
Intubate the animal and connect it to a mechanical ventilator. Adjust the ventilator settings (tidal volume, respiratory rate) based on the animal's weight and physiological status.
-
-
Induction of Neuromuscular Blockade:
-
Prepare a stock solution of this compound in sterile saline. A typical concentration might be 0.1 mg/mL.
-
Administer an initial bolus I.V. injection of this compound. Based on comparative data with pancuronium, a starting dose of 0.05 - 0.1 mg/kg is recommended for rats.
-
Monitor the onset of neuromuscular blockade using a peripheral nerve stimulator (e.g., by observing the loss of twitch response in a limb). Full paralysis is typically achieved within 3-5 minutes.
-
-
Maintenance of Neuromuscular Blockade:
-
Due to the long-acting nature of this compound, a continuous I.V. infusion is recommended for prolonged experiments to maintain a stable level of paralysis.
-
Begin a continuous infusion of this compound at a rate of 0.1 - 0.2 mg/kg/hr .
-
The infusion rate should be adjusted based on continuous monitoring of neuromuscular function. The goal is to maintain complete suppression of the twitch response.
-
-
Physiological Monitoring:
-
Throughout the experiment, continuously monitor vital signs, including heart rate, blood pressure, and body temperature. Maintain body temperature using a heating pad.
-
Ensure the depth of anesthesia is adequate, as neuromuscular blockade will mask motor responses to painful stimuli.
-
-
Termination of the Experiment:
-
At the end of the experiment, the animal should be euthanized under deep anesthesia without recovery from neuromuscular blockade.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vivo electrophysiology using this compound.
References
Application Notes and Protocols for Pipecuronium Bromide in Isolated Phrenic Nerve-Diaphragm Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pipecuronium (B1199686) bromide in isolated phrenic nerve-diaphragm preparations, a valuable ex vivo model for studying neuromuscular transmission. This document includes detailed experimental protocols, quantitative data on the effects of pipecuronium bromide, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking the ion channels from opening and inhibiting the depolarization of the muscle cell membrane.[1] Consequently, the signal for muscle contraction is interrupted, leading to muscle relaxation.[1] The isolated phrenic nerve-diaphragm preparation is a classic and robust model for investigating the pharmacological effects of neuromuscular blocking agents like this compound. This ex vivo system allows for the precise control of drug concentrations and the direct measurement of muscle contractile force in response to nerve stimulation, providing valuable insights into the potency, onset, duration of action, and reversal of neuromuscular blockade.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in isolated phrenic nerve-diaphragm preparations and in clinical settings.
Table 1: Potency of this compound in Isolated Rat Phrenic Nerve-Diaphragm Preparation
| Parameter | Value (µM) | 95% Confidence Interval |
| EC50 | 1.38 | 1.33–1.42 |
| EC90 | 1.68 | 1.58–1.79 |
EC50 (Half maximal effective concentration) and EC90 (Effective concentration for 90% response) values were determined from concentration-response curves of this compound on the single twitch force amplitude.
Table 2: Onset and Duration of Action of this compound (Clinical Data)
| Dose | Time to 90% Twitch Suppression (min) | Time to 25% Recovery (min) |
| 45 µg/kg | 3.5 - 5.7 | 41 - 54 |
| 70 µg/kg | 2.5 | 95 |
| 70 µg/kg | 2.6 ± 0.8 | - |
| 85 µg/kg | 2.0 ± 0.6 | - |
| 100 µg/kg | 2.1 ± 0.6 | - |
Data from clinical studies in anesthetized patients. Onset and duration are influenced by the specific anesthetic technique used.[2]
Table 3: Reversal of Pipecuronium-Induced Neuromuscular Blockade
| Reversal Agent | Dose | Time to TOF Ratio ≥ 0.9 (min) | Notes |
| Neostigmine (B1678181) | 0.06 mg/kg | 499.3 ± 62 sec (to TOF ratio 0.75) | Clinical data; administered at 20% spontaneous recovery of the first twitch. |
| Sugammadex | 1.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the train-of-four (TOF). |
| Sugammadex | 2.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |
| Sugammadex | 3.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |
| Sugammadex | 4.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |
| Sugammadex | 2.0 mg/kg | 1.73 ± 1.03 | Clinical data; for reversal of deep block (post-tetanic count of 1). |
| Sugammadex | 4.0 mg/kg | 1.42 ± 0.63 | Clinical data; for reversal of deep block (post-tetanic count of 1). |
TOF (Train-of-Four) ratio is a measure of the degree of neuromuscular blockade.
Experimental Protocols
Isolated Phrenic Nerve-Diaphragm Preparation (Rat)
This protocol is adapted from established methodologies for this preparation.
Materials:
-
Rat (e.g., Sprague-Dawley, 200-250 g)
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Dissection tools (scissors, forceps)
-
Organ bath with a capacity of at least 50 mL
-
Krebs-Ringer solution (composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Force-displacement transducer
-
Stimulator for nerve stimulation
-
Platinum electrodes
-
Data acquisition system
Krebs-Ringer Solution Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached. It is crucial to avoid stretching or damaging the nerve.
-
Mount the preparation in the organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach the central tendon of the diaphragm to a fixed point and the costal margin to a force-displacement transducer.
-
Place the phrenic nerve on a pair of platinum electrodes for stimulation.
-
Apply a resting tension of approximately 1-2 grams to the muscle.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh Krebs-Ringer solution.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.1-0.2 ms (B15284909) duration at a frequency of 0.1 Hz.
-
Record the isometric twitch contractions.
Investigating the Effect of this compound
-
Once a stable baseline of twitch contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner.
-
For cumulative concentration-response curves, add increasing concentrations of this compound at regular intervals (e.g., every 15-20 minutes or once a plateau is reached).
-
Record the percentage decrease in twitch height at each concentration.
-
To determine the onset and duration of action, add a single concentration of this compound and monitor the time to maximum block and the time for the twitch height to recover to a certain percentage of the baseline (e.g., 25%, 75%, 90%).
Studying the Reversal of Neuromuscular Blockade
-
Induce a stable neuromuscular block with a specific concentration of this compound (e.g., EC50 or EC90).
-
Once the desired level of block is achieved, add the reversal agent (e.g., neostigmine or sugammadex) to the organ bath.
-
Record the time course of the recovery of the twitch contractions.
-
The efficacy of the reversal agent can be quantified by measuring the time to 50% or 90% recovery of the baseline twitch height.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Reversal Agent Mechanisms
Caption: Mechanisms of action for neostigmine and sugammadex.
References
Application Notes and Protocols for Pipecuronium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[2][3][4] By competing with acetylcholine (ACh), it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction and inducing skeletal muscle relaxation.[2] These properties make it a valuable tool in research settings for studying neuromuscular transmission and for applications requiring controlled muscle paralysis.
Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the solubilization and storage of pipecuronium bromide for laboratory use.
Data Presentation: Solubility Profile
This compound is a white to off-white solid powder. Its solubility in common laboratory solvents is summarized below. It is recommended to use sonication to facilitate dissolution, particularly at higher concentrations.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 120 | 157.34 | Sonication is recommended for complete dissolution. |
| Water (H₂O) | 80 | 104.89 | Sonication is recommended. Another source reports solubility of 20 mg/mL. |
| Methanol | Slightly Soluble | - | Quantitative data is not readily available. |
Molecular Weight of this compound: 762.7 g/mol
Experimental Protocols
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
Protocol 1: Preparation of High-Concentration Stock Solution (e.g., in DMSO)
This protocol is ideal for creating a concentrated stock that can be stored for long periods and diluted into aqueous buffers for final experiments.
Materials:
-
This compound powder (CAS: 52212-02-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration.
-
Example for a 100 mM stock solution:
-
Mass (mg) = Desired Volume (mL) × 100 mM × 762.7 ( g/mol ) / 1000
-
For 1 mL of 100 mM stock: Mass = 1 mL × 0.1 M × 762.7 g/mol = 76.27 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).
-
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes how to prepare a ready-to-use aqueous solution for in vitro or in vivo experiments, either directly or by diluting a DMSO stock.
Materials:
-
This compound powder or a prepared DMSO stock solution.
-
Sterile, deionized water or a suitable physiological buffer (e.g., PBS, Saline).
-
Sterile conical tubes or vials.
-
Vortex mixer and/or sonicator.
Methodology (Option A: Direct Dissolution in Aqueous Buffer):
-
Calculation: Calculate the mass of this compound needed for your desired final concentration and volume, ensuring it does not exceed its aqueous solubility limit (≤ 80 mg/mL).
-
Weighing: Weigh the calculated amount of powder.
-
Dissolution:
-
Add the desired volume of water or buffer to the powder.
-
Vortex vigorously.
-
If needed, sonicate the solution for 10-15 minutes to aid dissolution.
-
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared aqueous solution immediately for best results. While aminosteroid (B1218566) compounds can be stable in aqueous solutions, long-term storage is not recommended unless stability data for your specific conditions is available.
Methodology (Option B: Dilution from DMSO Stock):
-
Calculation: Determine the volume of DMSO stock solution required to achieve the desired final concentration in your aqueous buffer.
-
Note: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Example: To make 10 mL of a 100 µM working solution from a 100 mM stock:
-
V₁ (Stock Volume) = (100 µM × 10 mL) / 100,000 µM = 0.01 mL or 10 µL.
-
-
Dilution:
-
Add 9.99 mL of the desired aqueous buffer to a sterile tube.
-
Add 10 µL of the 100 mM DMSO stock solution to the buffer.
-
Vortex gently to mix thoroughly.
-
-
Usage: Use the freshly prepared working solution promptly.
Mandatory Visualizations
Mechanism of Action
The following diagram illustrates the competitive antagonism of this compound at the neuromuscular junction.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow
The diagram below outlines the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for the Preparation of Stable Pipecuronium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2] By blocking these receptors, pipecuronium bromide prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation.[1][2] This property makes it a valuable tool in experimental research for studies involving the modulation of neuromuscular transmission, muscle physiology, and in preclinical assessments of related drugs.
These application notes provide detailed protocols for the preparation of stable this compound solutions for various research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in solution is critical for its effective use in experimental settings. Several factors can influence its chemical integrity and potency over time. While specific degradation kinetics for this compound are not extensively published in publicly available literature, general principles of pharmaceutical chemistry and data from related aminosteroid (B1218566) compounds suggest that the following factors are important to consider:
-
pH: The pH of the solution can significantly impact the stability of ester-containing compounds like this compound through hydrolysis. While some related compounds, like pancuronium (B99182) bromide, are reported to be soluble over a wide pH range, it is generally advisable to maintain the pH of aqueous solutions within a physiologically compatible and stable range, typically between 4 and 8.
-
Solvent: The choice of solvent is critical for both solubility and stability. This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro studies, initial stock solutions are often prepared in DMSO to achieve high concentrations, which are then further diluted in aqueous buffers.
-
Temperature: As with most chemical compounds, temperature plays a significant role in the stability of this compound solutions. To minimize degradation, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C. Working solutions should be prepared fresh and kept cool when not in immediate use.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation of chemical compounds. Therefore, it is good practice to store this compound solutions in light-protected containers (e.g., amber vials) or in the dark.
-
Oxidation: Oxidative degradation can be a concern for complex organic molecules. While specific data for this compound is limited, it is advisable to use high-purity solvents and minimize exposure to air for prolonged periods.
Data Presentation: Solubility and Storage Recommendations
The following table summarizes the key quantitative data regarding the solubility and recommended storage conditions for this compound.
| Parameter | Value | Reference |
| Solubility in Water | 100 mg/mL (131.11 mM) (ultrasonication may be needed) | |
| Solubility in DMSO | 150 mg/mL (196.67 mM) (ultrasonication may be needed) | |
| Storage of Solid Form | 4°C, sealed from moisture | |
| Storage of Stock Solutions | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the molar equivalent of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous physiological buffer for immediate use in in vitro experiments, such as cell-based assays or electrophysiology.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Artificial Cerebrospinal Fluid (ACSF))
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired physiological buffer to achieve the final working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the aqueous working solution is low (typically ≤ 0.1%).
-
-
Mixing: Gently vortex or pipette the solution up and down to ensure homogeneity.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous dilutions for extended periods unless stability has been verified for your specific buffer and storage conditions.
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol provides a method for preparing a this compound solution suitable for intravenous administration in animal models. This formulation is designed to improve the solubility and stability of the compound in an aqueous vehicle for injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile vial, prepare the vehicle by combining the following in the specified order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
Add the this compound to the prepared vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile vial.
-
-
Administration: The prepared solution is now ready for intravenous administration. It is recommended to use the solution shortly after preparation.
Note: The final concentration of the drug should be calculated based on the desired dosage (mg/kg) and the injection volume suitable for the animal model.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. It is essential to consult relevant safety data sheets (SDS) and institutional guidelines before handling this compound and other chemicals. The stability of prepared solutions may vary depending on the specific experimental conditions, and it is recommended to validate stability for long-term or critical studies.
References
Troubleshooting & Optimization
Technical Support Center: Pipecuronium Bromide Solution Stability and Storage
For researchers, scientists, and drug development professionals utilizing pipecuronium (B1199686) bromide in experimental settings, maintaining the integrity of the solution is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to the stability and storage of pipecuronium bromide solutions, including frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. Prepared stock solutions in solvents such as water or DMSO are best stored at -80°C for up to one year. For short-term storage, stock solutions can be kept at -20°C for up to one month.[1][2] It is crucial to prevent repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in water and DMSO.[2] For in vivo experiments, physiological saline is a common diluent. However, the compatibility and stability in various infusion fluids should be verified for the specific experimental conditions.
Q3: What are the known incompatibilities of this compound solutions?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Contact with these substances can lead to rapid degradation of the compound. Additionally, precipitation can occur when mixed with alkaline solutions, such as those containing thiopental, due to a pH-dependent decrease in the solubility of the other compound.
Q4: How does pH affect the stability of this compound solutions?
A4: While specific quantitative data on the effect of a wide range of pH values on this compound stability is not extensively published, aminosteroid (B1218566) neuromuscular blocking agents, in general, are susceptible to hydrolysis, which can be pH-dependent. It is advisable to maintain the pH of the solution within a neutral to slightly acidic range for optimal stability.
Q5: Is this compound solution sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in the solution | - Incompatibility with other components in the mixture (e.g., alkaline solutions).- Exceeding the solubility limit of this compound in the chosen solvent.- Temperature fluctuations leading to decreased solubility. | - Ensure compatibility of all components in the solution. Avoid mixing with alkaline substances.- Verify the concentration of this compound is within its solubility limit for the specific solvent and temperature.- Store the solution at the recommended stable temperature and avoid temperature cycling. |
| Discoloration of the solution | - Degradation of this compound due to improper storage (e.g., exposure to light, extreme temperatures, or incompatible substances).- Contamination of the solution. | - Discard the discolored solution and prepare a fresh one using proper handling and storage procedures.- Ensure the use of sterile, high-purity solvents and containers.- Protect the solution from light. |
| Loss of biological activity/potency | - Chemical degradation of this compound over time or due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Use freshly prepared solutions whenever possible.- Adhere strictly to the recommended storage temperatures and durations.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results | - Variability in the concentration of the working solution due to improper preparation or degradation.- Inconsistent handling and storage of the solutions between experiments. | - Standardize the protocol for solution preparation, including solvent type, concentration, and mixing procedure.- Implement a strict storage and handling policy for all this compound solutions.- Perform regular quality control checks on the stock solution if it is stored for an extended period. |
Data on Storage and Stability
The following tables summarize the available data on the storage and stability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference(s) |
| Powder | -20°C | 3 years | [2] |
| Stock Solution (in H₂O or DMSO) | -80°C | 1 year | |
| Stock Solution (in H₂O or DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
While a universally validated, detailed protocol for a stability-indicating HPLC method for this compound is not publicly available in its entirety, the following outlines a general approach based on published methods for related compounds and pipecuronium itself. This method can serve as a starting point for developing and validating a specific in-house protocol.
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example based on literature):
-
Column: Silica-based, 5 µm particle size.
-
Mobile Phase Option 1: A mixture of methanol, acetonitrile (B52724), and concentrated aqueous ammonia (B1221849) (e.g., in a 43:43:14 ratio) containing 0.1 M ammonium (B1175870) chloride and 0.1 M ammonium carbonate.
-
Mobile Phase Option 2 (Ion-Pairing): A mixture of acetonitrile and water (e.g., in a 96:4 ratio) containing 0.1 M sodium perchlorate.
-
Flow Rate: To be optimized (typically 1.0 mL/min).
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the low UV range, e.g., 210-220 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and other components in the sample matrix. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method and to understand its degradation pathways.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in a mild alkaline solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined duration.
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
For each condition, samples should be taken at various time points and analyzed by the developed HPLC method to monitor the degradation of this compound and the formation of degradation products.
Visualizations
Caption: Workflow for handling this compound solutions.
Caption: Factors influencing this compound degradation.
References
- 1. [Analysis of steroids. Part 45: Analytical investigation of this compound (Arduan)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research and development of aminosteroid neuromuscular blocking agents: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
minimizing hemodynamic changes with pipecuronium bromide administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing hemodynamic changes during the administration of pipecuronium (B1199686) bromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is pipecuronium bromide and how does it work?
This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It belongs to the aminosteroid (B1218566) class of muscle relaxants.[3] Its primary mechanism of action is to competitively antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2][4] By blocking these receptors, this compound prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis. This makes it a valuable tool in research and clinical settings where muscle relaxation is required.
Q2: What are the expected hemodynamic effects of this compound administration?
This compound is known for its favorable hemodynamic profile, characterized by minimal cardiovascular side effects. Studies have shown that it generally does not cause significant changes in heart rate, mean arterial pressure, or cardiac output. Its lack of vagolytic and sympathomimetic activity contributes to its cardiovascular stability, making it a suitable choice for experiments involving subjects with potential cardiovascular instability.
Q3: How does the hemodynamic profile of this compound compare to other neuromuscular blockers like pancuronium (B99182)?
This compound offers greater hemodynamic stability compared to pancuronium. While pipecuronium has minimal effect on heart rate, pancuronium is known to cause an increase in heart rate due to its vagolytic effects. In comparative studies, patients receiving pancuronium showed a significant increase in heart rate and cardiac index, whereas these parameters remained stable in patients receiving pipecuronium. This makes pipecuronium a preferable agent when avoiding tachycardia is crucial.
Q4: Can I use this compound in experiments with subjects that have pre-existing cardiovascular conditions?
Due to its cardiovascular stability, this compound is often considered a first-choice neuromuscular blocker for long-lasting procedures in subjects with potential cardiovascular instability. However, as with any experimental procedure, careful consideration of the subject's overall health status is essential. It is crucial to monitor hemodynamic parameters closely throughout the experiment.
Q5: What are the potential, though rare, cardiovascular side effects of this compound and when might they occur?
While generally hemodynamically stable, some studies have reported clinically modest and transient decreases in mean arterial pressure (MAP) and systemic vascular resistance index (SVRI). At doses above the therapeutic level, a transient decrease in systolic and diastolic blood pressure has been observed in animal models, potentially due to a partial ganglion blocking effect. Bradycardia is a rare but possible side effect.
Troubleshooting Guide
Issue: Significant Bradycardia Observed After Administration
-
Possible Cause: While uncommon, individual subjects may have a varied response. Pre-existing conditions or interactions with other administered agents (e.g., high-dose opioids like fentanyl) could contribute to a slower heart rate.
-
Troubleshooting Steps:
-
Verify Anesthetic Depth: Ensure that the bradycardia is not a physiological response to an inappropriate level of anesthesia.
-
Review Concomitant Medications: Analyze other drugs administered for potential synergistic effects on heart rate.
-
Consider Atropine (B194438) Administration: If bradycardia is severe and compromising hemodynamic stability, the administration of an anticholinergic agent like atropine can be considered to counteract the effect.
-
Reduce or Discontinue Opioid Infusion: If applicable, temporarily reducing the infusion rate of synergistic agents may help stabilize the heart rate.
-
Issue: Unexpected Hypotension Following Administration
-
Possible Cause: Higher than recommended doses of this compound may lead to a transient drop in blood pressure. Additionally, interactions with anesthetic agents can contribute to hypotension.
-
Troubleshooting Steps:
-
Confirm Correct Dosage: Double-check the calculated and administered dose to rule out an overdose.
-
Fluid Administration: Ensure adequate hydration of the subject. A fluid bolus may be necessary to restore blood pressure.
-
Vasopressor Support: In cases of persistent or severe hypotension, the use of vasopressors may be required to maintain adequate perfusion.
-
Monitor Anesthetic Depth: Deep levels of anesthesia can cause vasodilation and hypotension. Adjust anesthetic administration as needed.
-
Issue: Prolonged Neuromuscular Blockade
-
Possible Cause: The duration of action of this compound can be influenced by factors such as dose, subject's metabolic rate, and renal function, as it is partially excreted in urine.
-
Troubleshooting Steps:
-
Monitor Neuromuscular Function: Use a neuromuscular monitor (e.g., train-of-four stimulation) to assess the level of blockade.
-
Reversal Agents: Administer an acetylcholinesterase inhibitor, such as neostigmine (B1678181), in combination with an anticholinergic agent, like atropine or glycopyrrolate, to reverse the neuromuscular blockade.
-
Support Ventilation: Ensure adequate ventilation is maintained until spontaneous respiratory function fully recovers.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound vs. Pancuronium Bromide in Coronary Artery Bypass Patients
| Parameter | Pipecuronium (100 µg/kg) | Pancuronium (150 µg/kg) |
| Heart Rate (HR) | Unchanged | Increased from 53 ± 11 to 64 ± 9 bpm (P < 0.05) |
| Mean Arterial Pressure (MAP) | Unchanged | Unchanged |
| Cardiac Index (CI) | Unchanged | Increased from 2.5 ± 0.5 to 3.0 ± 0.8 L/min/m² (P < 0.05) |
Data from a study with anesthesia induced by midazolam and fentanyl.
Table 2: Comparative Hemodynamic Changes with Pipecuronium and Pancuronium
| Parameter | Pipecuronium (200 µg/kg) | Pancuronium (200 µg/kg) |
| Change in Heart Rate | -1% | +26% |
| Change in Cardiac Output | -19% | -2% |
Comparison under etomidate/piritramide anesthesia.
Experimental Protocols
Protocol: Assessing Hemodynamic Changes Following this compound Administration in an Animal Model
-
Subject Preparation:
-
Anesthetize the subject using a standardized protocol (e.g., induction with ketamine/medetomidine and maintenance with isoflurane).
-
Establish intravenous access for drug administration and fluid maintenance.
-
Intubate the subject and initiate controlled ventilation.
-
Place monitoring equipment, including an arterial line for continuous blood pressure measurement and a catheter for central venous pressure, if required. Place ECG leads for continuous heart rate monitoring.
-
-
Baseline Hemodynamic Recording:
-
Allow the subject to stabilize under anesthesia for at least 15 minutes.
-
Record baseline hemodynamic parameters, including heart rate (HR), mean arterial pressure (MAP), systolic and diastolic blood pressure, and central venous pressure (CVP), for a minimum of 5-10 minutes to ensure stability.
-
-
This compound Administration:
-
Prepare a solution of this compound of known concentration.
-
Administer the desired dose of this compound as an intravenous bolus. A common dose for inducing neuromuscular blockade is in the range of 70-100 µg/kg.
-
-
Post-Administration Monitoring:
-
Continuously monitor and record all hemodynamic parameters.
-
Record measurements at specific time points post-injection, for example, at 1, 3, 5, 10, and 15 minutes, and then at 15-minute intervals for the duration of the experiment.
-
Simultaneously, monitor the depth of neuromuscular blockade using a train-of-four (TOF) nerve stimulator.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each hemodynamic parameter at each time point.
-
Perform statistical analysis to determine the significance of any observed changes.
-
-
Reversal of Neuromuscular Blockade (if applicable):
-
At the end of the experiment, administer a reversal agent such as neostigmine combined with an anticholinergic like atropine.
-
Continue monitoring until the subject has returned to spontaneous ventilation and hemodynamic parameters are stable.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Workflow for assessing hemodynamic changes with pipecuronium.
References
Technical Support Center: Optimizing Dose for Complete and Reversible Muscle Paralysis
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of neuromuscular blocking agents (NMBAs) to achieve complete and reversible muscle paralysis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of neuromuscular blocking agents (NMBAs)?
A1: NMBAs induce muscle relaxation by interfering with the transmission of nerve impulses at the neuromuscular junction (NMJ).[1] They are broadly classified into two types:
-
Depolarizing Agents (e.g., Succinylcholine): These agents act as agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), mimicking acetylcholine (ACh).[2][3] They cause a prolonged depolarization of the muscle end-plate, which leads to an initial phase of muscle fasciculations followed by paralysis because the voltage-gated sodium channels in the surrounding membrane become inactivated and cannot repolarize.[3]
-
Non-depolarizing Agents (e.g., Rocuronium (B1662866), Vecuronium (B1682833), Cisatracurium): These agents act as competitive antagonists.[2] They bind to nAChRs but do not activate them, thereby preventing ACh from binding and initiating muscle contraction. This leads to flaccid paralysis without initial fasciculations.
Q2: What does ED95 signify, and why is it a critical parameter?
A2: ED95 (Effective Dose 95) is the dose of an NMBA required to suppress the single-twitch height by 95% in 50% of subjects. It is a crucial measure of potency for NMBAs. Doses for intubation and achieving profound muscle relaxation are often based on multiples of the ED95 (e.g., 1 to 2 times the ED95). Understanding the ED95 is essential for designing dose-response studies and ensuring an adequate level of blockade is achieved.
Q3: How is the depth of neuromuscular blockade monitored during an experiment?
A3: The most common method is through peripheral nerve stimulation using a technique called Train-of-Four (TOF) monitoring. This involves delivering four supramaximal electrical stimuli to a peripheral nerve (e.g., the ulnar or peroneal nerve) at a frequency of 2 Hz. The muscular response, typically a twitch, is observed or measured. The ratio of the fourth twitch's amplitude to the first (T4/T1 ratio) or the number of observed twitches (TOF count) indicates the degree of paralysis. Quantitative monitoring is recommended over subjective clinical assessments to ensure accurate measurement and avoid residual blockade.
Q4: What are the primary agents used for the reversal of neuromuscular blockade?
A4: The two main classes of reversal agents are:
-
Acetylcholinesterase Inhibitors (e.g., Neostigmine): These agents work by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down ACh at the NMJ. This increases the concentration of ACh, allowing it to outcompete the non-depolarizing NMBA at the receptor sites and restore neuromuscular transmission.
-
Selective Relaxant Binding Agents (e.g., Sugammadex): Sugammadex (B611050) is a modified gamma-cyclodextrin (B1674603) that directly encapsulates and inactivates steroidal NMBAs like rocuronium and vecuronium in the plasma. This creates a concentration gradient that pulls the NMBA away from the NMJ, leading to a rapid and predictable reversal, even from deep levels of blockade.
Q5: Which reversal agent is more effective, Sugammadex or Neostigmine (B1678181)?
A5: For steroidal NMBAs (rocuronium, vecuronium), Sugammadex provides a significantly faster and more reliable reversal of neuromuscular blockade compared to neostigmine, regardless of the depth of the block. Studies have shown recovery times to a TOF ratio of 0.9 are much shorter with sugammadex. For example, one study noted a recovery time of 1.5 minutes with sugammadex versus 18.6 minutes with neostigmine. Neostigmine's effect is limited, and it may be insufficient to reverse deep neuromuscular blockade.
Troubleshooting Guides
Issue 1: Incomplete Muscle Paralysis at the Calculated ED95 Dose
| Potential Cause | Troubleshooting Step |
| Dose Calculation Error | Double-check all calculations, including the animal's weight and drug concentration. |
| Drug Stability/Potency | Ensure the NMBA has been stored correctly and has not expired. Prepare fresh solutions if stability is . |
| Route of Administration | Verify intravenous (IV) line patency. An extravasated injection will lead to a failed or delayed onset of action. |
| Pharmacokinetic Variability | Inter-animal variability is common. Consider administering a small incremental dose (e.g., 10-20% of the initial dose) and monitor the response using TOF stimulation. |
| Drug Interactions | Certain drugs, such as aminoglycoside antibiotics and inhaled anesthetics, can potentiate the effects of NMBAs. Conversely, some conditions may alter drug response. |
| Incorrect ED95 for Species/Strain | ED95 values can vary significantly between species and even strains. Confirm the ED95 from literature specific to your animal model or conduct a preliminary dose-finding study. |
Issue 2: Prolonged Recovery or Difficulty in Reversing Paralysis
| Potential Cause | Troubleshooting Step |
| NMBA Overdose | Administering a dose significantly higher than required can prolong recovery. Ensure accurate dosing and use TOF monitoring to titrate to the desired effect. |
| Metabolic/Excretion Impairment | Hepatic or renal impairment can prolong the action of NMBAs that rely on these routes for clearance (e.g., rocuronium, vecuronium). |
| Hypothermia | Low body temperature can prolong the duration of neuromuscular blockade. Maintain normothermia in the animal throughout the experiment. |
| Insufficient Reversal Agent Dose | The dose of the reversal agent must be appropriate for the depth of blockade. For neostigmine, reversal should not be attempted until there is evidence of spontaneous recovery (e.g., a TOF count of at least 2). Sugammadex dosing is also dependent on the block depth. |
| Deep Blockade (Neostigmine) | Neostigmine is often ineffective at reversing deep levels of blockade (TOF count of 0, low post-tetanic count). Spontaneous recovery must occur before it can be effective. If using a steroidal NMBA, sugammadex is the recommended agent for reversing deep block. |
Issue 3: Inconsistent or Unreliable TOF Monitoring Results
| Potential Cause | Troubleshooting Step |
| Improper Electrode Placement | Ensure electrodes are placed correctly along the path of the target nerve (e.g., ulnar nerve for adductor pollicis muscle response). |
| Submaximal Stimulation | The electrical stimulus must be supramaximal to ensure all nerve fibers are depolarized. Determine the supramaximal current after electrode placement and before NMBA administration. |
| Movement Artifact | The limb being monitored should be secured to prevent movement that could interfere with the measurement, especially when using acceleromyography. |
| Direct Muscle Stimulation | High stimulus currents can lead to direct stimulation of the muscle, bypassing the nerve. This can result in a response even in the presence of a deep block, giving a false reading. Use the lowest possible supramaximal current. |
Data Presentation
Table 1: ED95 of Common Non-Depolarizing NMBAs in Animal Models
| Agent | Species | Anesthetic | ED95 (mcg/kg) | Citation |
| Rocuronium | Dog | Alfaxalone | 232 | |
| Rocuronium | Horse | Isoflurane (B1672236) | ~400 (implied) | |
| Cisatracurium | Human | - | 50 | |
| Vecuronium | Human | - | 50 | |
| Note: ED95 values are highly dependent on the specific experimental conditions, including the anesthetic used. Data should be used as a guideline, and optimal doses should be determined empirically. |
Table 2: Interpretation of Train-of-Four (TOF) Monitoring
| TOF Response | Degree of Blockade | Description |
| 4 Twitches, TOF Ratio ≥ 0.9 | Minimal / No Block | Adequate recovery from neuromuscular blockade. |
| 4 Twitches, TOF Ratio < 0.9 | Residual Block | Fade is present; recovery is incomplete. |
| 2-3 Twitches (TOF Count 2-3) | Moderate Block | Surgical relaxation is likely adequate. Reversal with neostigmine is feasible. |
| 1 Twitch (TOF Count 1) | Deep Block | Profound muscle relaxation. |
| 0 Twitches, Post-Tetanic Count (PTC) > 0 | Deep Block | No response to TOF, but some response after tetanic stimulation. |
| 0 Twitches, PTC = 0 | Complete/Profound Block | No response to any stimulation. |
Table 3: Dosing Guidelines for Reversal Agents
| Reversal Agent | Depth of Blockade | Recommended Dose | Citation |
| Neostigmine | Moderate Block (TOF Count ≥ 2) | 0.03 - 0.05 mg/kg IV | |
| Sugammadex | Moderate Block (TOF Count ≥ 2) | 2 mg/kg IV | |
| Sugammadex | Deep Block (PTC 1-2) | 4 mg/kg IV | |
| Note: Always co-administer an antimuscarinic agent (e.g., atropine (B194438) or glycopyrrolate) with neostigmine to counteract its muscarinic side effects. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol (e.g., with isoflurane or an injectable anesthetic like ketamine/xylazine).
-
Place the animal on a heating pad to maintain normothermia (37-38°C).
-
Establish IV access for drug administration (e.g., via the tail vein).
-
If required, perform a tracheotomy and mechanically ventilate the animal, as NMBAs will cause respiratory paralysis.
-
-
Neuromuscular Monitoring Setup:
-
Secure the animal's hind limb to prevent movement.
-
Isolate the sciatic nerve via a small incision.
-
Place a stimulating electrode on the sciatic nerve.
-
Attach the tendon of the gastrocnemius or tibialis anterior muscle to a force transducer to measure isometric twitch contractions.
-
-
Baseline Measurement:
-
Determine the optimal muscle length (L0) by adjusting the muscle stretch to produce a maximal twitch force.
-
Determine the supramaximal stimulation current by gradually increasing the current until the twitch force no longer increases. Set the stimulator to 1.5x this value.
-
Record several stable baseline twitch responses using single-twitch stimulation (e.g., at 0.1 Hz).
-
-
NMBA Administration and Monitoring:
-
Administer the calculated dose of the NMBA via the IV line.
-
Begin continuous monitoring of the twitch response to measure the onset and depth of blockade.
-
Once the desired level of blockade is achieved, switch to TOF stimulation to monitor its maintenance.
-
-
Reversal:
-
Once sufficient data is collected, administer the appropriate reversal agent.
-
Continuously monitor the TOF ratio until it returns to ≥ 0.9, indicating full recovery.
-
-
Data Analysis:
-
Calculate the percent suppression of the twitch height to determine the dose-response relationship (ED50, ED95).
-
Measure the time to onset of blockade, duration of action, and time to recovery.
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction.
Caption: Experimental workflow for a dose-finding study.
Caption: Troubleshooting logic for incomplete paralysis.
References
troubleshooting variability in pipecuronium bromide dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in pipecuronium (B1199686) bromide dose-response curves during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the potency (ED50/IC50) of pipecuronium bromide between different experimental days. What are the potential causes?
A1: Variability in the calculated potency of this compound can arise from several factors. Here is a troubleshooting guide to help you identify the source of the inconsistency:
-
Reagent Stability and Handling:
-
Improper Storage: this compound solutions should be stored correctly to maintain their potency. For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture[1][2]. Repeated freeze-thaw cycles should be avoided.
-
Working Solution Age: Prepare fresh working dilutions from your stock solution for each experiment. The stability of diluted solutions in physiological buffers at room or experimental temperature may be limited.
-
-
Experimental Conditions:
-
Temperature Fluctuations: The potency of steroidal neuromuscular blocking agents like pipecuronium can be temperature-dependent. Studies have shown that hypothermia (e.g., 27°C) can significantly increase the potency of pipecuronium in isolated rat phrenic nerve-hemidiaphragm preparations compared to 37°C[3]. Ensure your organ bath temperature is precisely controlled and consistently maintained across all experiments. Interestingly, one study noted that pipecuronium's effect was not significantly altered between 27°C and 42°C, highlighting the importance of consistent temperature control to avoid introducing variability[4].
-
pH of Physiological Buffer: The pH of the physiological salt solution (e.g., Krebs solution) is critical for maintaining tissue viability and consistent drug activity. The ionization state of this compound and the function of nicotinic acetylcholine (B1216132) receptors are sensitive to pH changes[5]. Ensure the buffer is continuously gassed with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain a stable physiological pH (typically 7.4).
-
-
Tissue Preparation and Viability:
-
Inconsistent Dissection: Damage to the phrenic nerve or diaphragm muscle during dissection can lead to variable responses. Ensure a standardized and careful dissection technique is used for all preparations.
-
Insufficient Equilibration: Allow the muscle preparation to equilibrate in the organ bath for a sufficient period (typically 10-15 minutes or until a stable baseline tension is achieved) before adding any drugs. This allows the tissue to recover from the dissection and adapt to the in vitro environment.
-
Tissue Fatigue: Excessive stimulation or prolonged experimental duration can lead to tissue fatigue, which can alter the response to neuromuscular blockers. Use a consistent stimulation protocol and monitor the baseline contractile force for any signs of decline.
-
Q2: Our dose-response curves are not reaching a full block (100% inhibition), even at high concentrations of this compound. What could be the issue?
A2: Incomplete blockade at high concentrations can be perplexing. Here are some potential explanations and solutions:
-
Drug Concentration and Purity:
-
Inaccurate Dilutions: Double-check your calculations for serial dilutions. Errors in calculating the concentrations can lead to lower-than-expected drug levels in the organ bath.
-
Purity of Compound: Ensure the purity of your this compound. Impurities may affect its activity. It is recommended to use a high-purity grade (e.g., ≥98% HPLC).
-
-
Solvent Effects:
-
Inappropriate Solvent: While this compound is soluble in water and DMSO, high concentrations of some organic solvents can have direct effects on muscle contraction or nerve transmission, potentially interfering with the expected blocking effect of the drug. If using a solvent, ensure the final concentration in the organ bath is minimal and run solvent-only controls to assess for any effects.
-
-
Experimental Setup:
-
Inadequate Drug-Tissue Interaction: Ensure proper mixing of the drug in the organ bath upon application to achieve a homogenous concentration around the tissue. Inadequate circulation of the buffer can lead to localized areas of lower drug concentration.
-
Q3: The onset of action of this compound seems to vary significantly between preparations. Why is this happening?
A3: The rate at which this compound exerts its effect is influenced by several factors related to drug delivery to the neuromuscular junction and the physiological state of the tissue.
-
Diffusion and Access to Neuromuscular Junction:
-
Tissue Thickness and Health: Thicker or edematous tissue preparations may have a longer diffusion distance for the drug to reach the neuromuscular junctions, resulting in a slower onset of action.
-
Concentration Gradient: The initial concentration of the drug in the bath will influence the rate of diffusion. Higher initial doses generally lead to a faster onset of action.
-
-
Receptor Dynamics:
-
Receptor Density and Affinity: Biological variability between animals can lead to differences in the density and affinity of nicotinic acetylcholine receptors at the neuromuscular junction, which can affect the onset of blockade.
-
Data Presentation
Table 1: Effect of Temperature on the Potency (IC50) of Neuromuscular Blocking Agents in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Neuromuscular Blocking Agent | IC50 at 37°C | IC50 at 27°C | Change in Potency | Reference |
| Pipecuronium | - | - | Increased | |
| Pancuronium | - | - | Increased | |
| Vecuronium | - | - | Increased | |
| Rocuronium | - | - | Increased | |
| Tubocurarine | - | - | No Change | |
| Dimethyltubocurarine | - | - | No Change |
Note: Specific IC50 values were not provided in the source, but the direction of change in potency was indicated.
Table 2: Clinically Determined Effective Doses (ED) of this compound in Humans under Different Anesthetic Conditions
| Anesthetic | ED95 (µg/kg) | Reference |
| Nitrous Oxide (65%) and Isoflurane | 44.6 | |
| Nitrous Oxide (65%) and Halothane | 46.9 | |
| Droperidol/Fentanyl | 48.7 | |
| Balanced Anesthesia (Elderly Patients) | 35.12 |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve using an Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol outlines the key steps for assessing the neuromuscular blocking effects of this compound in vitro.
1. Preparation of Physiological Salt Solution:
-
Prepare Krebs solution with the following composition (in mM): NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, and Glucose 11.
-
Continuously aerate the solution with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.
-
Maintain the temperature of the Krebs solution in the organ bath at a constant 37°C (or other desired experimental temperature, ensuring consistency).
2. Tissue Dissection:
-
Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) according to approved animal care protocols.
-
Carefully dissect the phrenic nerve-hemidiaphragm preparation as described by Bülbring (1946). Ensure the integrity of the phrenic nerve and the muscle tissue.
3. Experimental Setup:
-
Suspend the hemidiaphragm in a temperature-controlled organ bath (e.g., 20 ml capacity) containing the aerated Krebs solution.
-
Attach the tendinous portion of the diaphragm to a fixed hook at the bottom of the organ bath and the costal margin to an isometric force transducer.
-
Place the phrenic nerve on a pair of platinum electrodes for stimulation.
4. Equilibration and Stimulation:
-
Allow the preparation to equilibrate for at least 15-30 minutes under a slight resting tension. During this time, the baseline contractile force should stabilize.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.
5. Dose-Response Curve Generation:
-
Once a stable baseline of twitch contractions is established, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.
-
Record the inhibition of the twitch height at each concentration relative to the initial baseline.
-
Continue adding the drug until a maximal or near-maximal inhibition of contraction is achieved.
6. Data Analysis:
-
Plot the percentage inhibition of the twitch height against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that causes 50% inhibition of the maximal response).
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Workflow for generating a this compound dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effect of hypothermia on the in vitro potencies of neuromuscular blocking agents and on their antagonism by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does pH affect drug delivery? [synapse.patsnap.com]
Technical Support Center: Pipecuronium Bromide Dosage in Long Surgical Procedures
This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on the adjustment of pipecuronium (B1199686) bromide dosage during prolonged surgical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of pipecuronium bromide to consider for long surgical procedures?
A1: this compound is a long-acting, nondepolarizing neuromuscular blocking agent.[1] Its pharmacokinetic profile is characterized by a two-compartment model. Following intravenous administration, there is a rapid initial decrease in plasma concentration, followed by a longer terminal phase.[2] Key parameters to consider are its terminal elimination half-life, plasma clearance, and volume of distribution. In patients with normal renal function, the terminal elimination half-life is approximately 111 to 161 minutes.[2][3] Plasma clearance is a critical factor in determining maintenance dosage, especially during long procedures.
Q2: How does the duration of action of this compound influence its use in long surgeries?
A2: The long duration of action of this compound makes it suitable for lengthy surgical procedures, reducing the need for frequent redosing.[4] A single dose of 70 mcg/kg can provide a clinically effective block for a significant duration, with 25% recovery of the first twitch (T1) occurring at approximately 68.2 minutes. Higher doses, such as 85 mcg/kg or 100 mcg/kg, can extend the time to 5% recovery of T1 to over 70 minutes. This prolonged action helps maintain a stable level of neuromuscular blockade.
Q3: Is dosage adjustment required for elderly patients or patients with hepatic insufficiency during long procedures?
A3: Studies have shown that the pharmacokinetics and pharmacodynamics of this compound are not significantly altered in elderly patients or those with liver cirrhosis. Therefore, dosage adjustments based on age or hepatic function alone are generally not considered necessary. However, as with all medications, careful administration and monitoring are advised. Onset time may be prolonged in the elderly.
Q4: What is the recommended method for monitoring neuromuscular blockade during prolonged administration of this compound?
A4: Continuous monitoring of neuromuscular function is essential to adjust the dose and ensure patient safety. The use of a peripheral nerve stimulator to assess the train-of-four (TOF) ratio is the standard of care. Quantitative (objective) monitoring of the TOF ratio is recommended whenever a nondepolarizing neuromuscular blocking agent is administered. The goal is typically to maintain a specific level of blockade, often a TOF count of 2 out of 4 twitches.
Q5: How should this compound be administered for maintenance of neuromuscular blockade in long surgeries?
A5: After an initial bolus dose, this compound can be administered via intermittent bolus injections or continuous intravenous infusion. For continuous infusion, it is crucial to initiate the infusion only after early spontaneous recovery from the initial dose is evident. The infusion rate should be titrated based on the patient's response, guided by neuromuscular monitoring.
Q6: What are the options for reversal of this compound-induced blockade after a long procedure?
A6: The effects of this compound can be reversed with acetylcholinesterase inhibitors such as neostigmine (B1678181) or pyridostigmine (B86062). These are typically administered with an anticholinergic agent to counteract muscarinic side effects. The timing of reversal is critical; it is recommended to wait for some degree of spontaneous recovery before administering a reversal agent. For deep neuromuscular blockade, sugammadex (B611050) has been investigated as a reversal agent for aminosteroid (B1218566) muscle relaxants and may be an effective option for reversing pipecuronium-induced block.
Troubleshooting Guides
Issue: Difficulty in maintaining a stable level of neuromuscular blockade during a lengthy procedure.
-
Possible Cause: Individual patient variability in response to this compound.
-
Troubleshooting Steps:
-
Ensure continuous quantitative neuromuscular monitoring is in place and functioning correctly.
-
Transition from intermittent bolus doses to a continuous infusion to provide a more consistent plasma concentration of the drug.
-
Titrate the infusion rate based on the TOF response. For example, if the TOF count is greater than 2 out of 4, the infusion rate can be increased slightly. If it is less than 2 out of 4, the rate should be decreased.
-
Issue: Prolonged recovery from neuromuscular blockade after the surgical procedure.
-
Possible Cause: Cumulative effect of this compound, especially in patients with impaired renal function. Renal excretion is the primary route of elimination for pipecuronium.
-
Troubleshooting Steps:
-
Review the patient's renal function. Absence of renal function significantly prolongs the effect of pipecuronium.
-
Ensure that neuromuscular function has spontaneously recovered to a certain point (e.g., reappearance of T2 or T3 in the TOF) before attempting reversal with an acetylcholinesterase inhibitor.
-
Administer an appropriate dose of a reversal agent, such as neostigmine or pyridostigmine, and continue to monitor neuromuscular function until a TOF ratio of ≥0.9 is achieved.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Patient Population | Reference |
| Terminal Elimination Half-life (t½) | 161 minutes | Coronary artery surgery patients | |
| 111 ± 46 minutes | Patients with normal liver and renal function | ||
| 143 ± 25 minutes | Patients with liver cirrhosis | ||
| Plasma Clearance | 1.8 ± 0.4 ml/kg/min | Coronary artery surgery patients | |
| 2.96 ± 1.05 ml/min/kg | Patients with normal liver and renal function | ||
| 2.61 ± 1.16 ml/min/kg | Patients with liver cirrhosis | ||
| Volume of Distribution (Central) | 102 ± 24 ml/kg | Coronary artery surgery patients | |
| Volume of Distribution (Steady State) | 350 ± 81 ml/kg | Patients with normal liver and renal function | |
| 452 ± 222 ml/kg | Patients with liver cirrhosis |
Table 2: Clinical Duration of Action of this compound
| Dose | Time to 25% Recovery of T1 (minutes) | Patient Population | Reference |
| 70 mcg/kg | 68.2 ± 22 | Surgical patients | |
| 100 mcg/kg | 121.5 ± 49 | Surgical patients | |
| 100 mcg/kg | 167 ± 41 | Patients with normal liver and renal function | |
| 100 mcg/kg | 165 ± 48 | Patients with liver cirrhosis |
Experimental Protocols
Protocol: Determination of this compound Pharmacokinetics During Abdominal Surgery
This protocol is based on a study investigating the effects of liver cirrhosis on the pharmacokinetics of pipecuronium.
-
Patient Selection: The study included patients with liver cirrhosis and a control group with normal liver and renal function, all undergoing elective abdominal surgery.
-
Anesthesia: Anesthesia was induced with thiopental (B1682321) (5-7 mg/kg) and maintained with nitrous oxide (50-70% in oxygen) and repeated doses of fentanyl (2 mcg/kg).
-
Drug Administration: A single intravenous dose of 100 mcg/kg of this compound was administered.
-
Neuromuscular Monitoring: The mechanical response of the thumb to single-twitch ulnar nerve stimulation was measured to assess the neuromuscular blocking effect.
-
Pharmacokinetic Analysis:
-
Blood samples were collected at specified intervals.
-
Plasma concentrations of pipecuronium were determined by high-pressure liquid chromatography.
-
A two-compartment open model was used for pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and elimination half-life.
-
Mandatory Visualizations
Caption: Workflow for adjusting this compound infusion rate based on TOF monitoring.
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
- 1. Reversal of this compound with pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and cardiovascular dynamics of this compound during coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of pipecuronium in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of the Potency of Pipecuronium Bromide and Pancuronium Bromide
In the field of neuromuscular pharmacology, both pipecuronium (B1199686) bromide and pancuronium (B99182) bromide are well-established non-depolarizing neuromuscular blocking agents. They are aminosteroid (B1218566) compounds that play a crucial role in inducing muscle relaxation during surgical procedures. This guide provides a detailed comparison of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Potency Comparison
The potency of a neuromuscular blocking agent is a critical determinant of its clinical efficacy and dosing regimen. It is typically quantified by the effective dose required to produce a certain level of neuromuscular blockade, most commonly the dose that causes 50% (ED50) or 95% (ED95) suppression of the twitch response.
Multiple studies have demonstrated that pipecuronium bromide is a more potent neuromuscular blocking agent than pancuronium bromide.[1][2][3] This is evidenced by its lower ED50 and ED95 values. The following table summarizes the comparative potency data from a study in humans.
| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Source |
| This compound | 24.96 | 44.96 | [1] |
| Pancuronium Bromide | 30.42 | 61.12 | [1] |
| This compound | 27.1 | 48.7 | |
| Pancuronium Bromide | 32.4 | 58.1 |
Based on these findings, this compound is approximately 20% more potent than pancuronium bromide.
Experimental Protocols
The determination of the potency of neuromuscular blocking agents involves meticulous experimental procedures. The following is a generalized protocol synthesized from common methodologies used in clinical studies.
Objective: To determine and compare the dose-response relationship and potency (ED50 and ED95) of this compound and pancuronium bromide.
Subjects: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia. Informed consent is obtained from all participants.
Anesthesia: Anesthesia is typically induced and maintained with a combination of agents such as propofol, fentanyl, and nitrous oxide in oxygen. This is to ensure a stable level of anesthesia that does not interfere with neuromuscular function.
Neuromuscular Monitoring:
-
Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses. A train-of-four (TOF) stimulation pattern is commonly employed.
-
Measurement: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).
Procedure:
-
After induction of anesthesia and stabilization of the patient, a baseline twitch response is established.
-
The neuromuscular blocking agent (this compound or pancuronium bromide) is administered intravenously in incremental doses.
-
The degree of twitch suppression is recorded after each dose, allowing for the construction of a cumulative dose-response curve.
-
The ED50 and ED95 values are then calculated from the dose-response curve using statistical methods such as probit analysis or non-linear regression.
Data Analysis: The dose-response curves for this compound and pancuronium bromide are compared to determine their relative potency. The ED50 is a robust parameter for comparing the potency of neuromuscular blockers.
Visualizing the Comparison and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Comparative potency of this compound and pancuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuromuscular blocking potency of pipecuronium and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 8 from Clinical Evaluation of this compound and its Comparison with Pancuronium Bromide | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Pipecuronium and Rocuronium on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two non-depolarizing neuromuscular blocking agents, pipecuronium (B1199686) and rocuronium (B1662866), on M2 and M3 muscarinic acetylcholine (B1216132) receptors. The information presented is intended to support research and development in pharmacology and drug discovery by offering a comprehensive overview of their receptor interaction profiles, supported by experimental data and detailed methodologies.
Executive Summary
Pipecuronium and rocuronium, while primarily targeting nicotinic acetylcholine receptors at the neuromuscular junction, also exhibit antagonist activity at muscarinic acetylcholine receptors. This off-target activity can contribute to clinical side effects, particularly cardiovascular effects. This guide reveals that rocuronium demonstrates a higher potency for the M2 muscarinic receptor, whereas pipecuronium is more potent at the M3 muscarinic receptor. This differential selectivity has important implications for their potential side-effect profiles and clinical applications.
Data Presentation: Quantitative Analysis of Receptor Affinity
The following table summarizes the relative binding affinities of pipecuronium and rocuronium for M2 and M3 muscarinic receptors, as determined by competitive radioligand binding assays.
| Compound | M2 Muscarinic Receptor | M3 Muscarinic Receptor |
| Pipecuronium | Less Potent | More Potent |
| Rocuronium | More Potent | Less Potent |
Table 1: Relative Binding Potency of Pipecuronium and Rocuronium at M2 and M3 Muscarinic Receptors. Data is based on the relative order of potency determined in competitive radioligand binding assays.[1][2] For M2 receptors, the order of potency is rocuronium > pipecuronium. For M3 receptors, the order of potency is pipecuronium > rocuronium.[1][2]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinities of pipecuronium and rocuronium for M2 and M3 muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands (pipecuronium and rocuronium) for M2 and M3 muscarinic receptors by measuring their ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Membrane preparations from cells stably expressing human M2 or M3 muscarinic receptors.
-
Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.
-
Unlabeled ligands: Pipecuronium bromide and rocuronium bromide.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
A fixed volume of membrane preparation (containing a specific amount of protein).
-
Increasing concentrations of the unlabeled competitor (pipecuronium or rocuronium).
-
A fixed concentration of the radioligand ([3H]-QNB), typically at or below its Kd value.
-
For determining non-specific binding, add a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) instead of the competitor.
-
For determining total binding, add assay buffer instead of the competitor.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Organ Bath Functional Assay
This protocol describes a functional assay to evaluate the antagonist effects of pipecuronium and rocuronium on muscarinic receptor-mediated smooth muscle contraction.
Objective: To determine the functional potency of pipecuronium and rocuronium as antagonists of M3 muscarinic receptor-mediated contraction in isolated airway smooth muscle.
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound and rocuronium bromide.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (e.g., 2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Connect one end of the tracheal ring to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the Krebs-Henseleit solution.
-
-
Contraction and Antagonism:
-
Induce a submaximal contraction of the tracheal rings by adding a muscarinic agonist (e.g., acetylcholine) to the organ bath.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the antagonist (pipecuronium or rocuronium) to the bath.
-
Record the relaxation of the pre-contracted tissue at each antagonist concentration.
-
-
Data Analysis:
-
Express the relaxation at each antagonist concentration as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the antagonist that causes 50% of the maximal relaxation).
-
The potency of the antagonists can be compared based on their IC50 values.
-
Signaling Pathways
The differential effects of pipecuronium and rocuronium on M2 and M3 muscarinic receptors are rooted in the distinct signaling pathways these receptors activate.
M2 Muscarinic Receptor Signaling Pathway
M2 muscarinic receptors are coupled to inhibitory G proteins (Gαi). Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory cellular response.
M3 Muscarinic Receptor Signaling Pathway
M3 muscarinic receptors are coupled to Gq proteins (Gαq). Activation of M3 receptors leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction.
Conclusion
The evidence presented in this guide demonstrates a clear differentiation in the muscarinic receptor antagonism of pipecuronium and rocuronium. Rocuronium exhibits a preferential antagonism for M2 receptors, while pipecuronium is more potent at M3 receptors. This selectivity has clinical implications, as M2 receptor blockade in the heart can lead to tachycardia, and M3 receptor blockade in smooth muscles can affect various organ systems. A thorough understanding of these differential effects is crucial for the development of new neuromuscular blocking agents with improved side-effect profiles and for optimizing the clinical use of existing drugs. Further research providing specific Ki or IC50 values from head-to-head comparative studies would be invaluable for a more precise quantitative comparison.
References
Pipecuronium vs. Pancuronium: A Comparative Guide to Cardiovascular Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular stability of two steroidal neuromuscular blocking agents, pipecuronium (B1199686) bromide and pancuronium (B99182) bromide. The information presented is collated from multiple clinical studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Pipecuronium bromide consistently demonstrates a superior cardiovascular stability profile compared to pancuronium bromide. Clinical data indicates that pipecuronium has minimal to no effect on heart rate, mean arterial pressure, and cardiac index, making it a suitable agent for patients where hemodynamic stability is crucial[1]. In contrast, pancuronium is frequently associated with a significant increase in heart rate and, to a lesser extent, mean arterial pressure and cardiac output[1][2][3]. This difference is primarily attributed to the vagolytic and sympathomimetic properties of pancuronium, which are absent in pipecuronium[1].
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data from comparative studies on the hemodynamic effects of pipecuronium and pancuronium.
Table 1: Effects on Heart Rate (HR), Mean Arterial Pressure (MAP), and Cardiac Index (CI) in Coronary Artery Bypass Patients
| Parameter | Group | Before Induction | After Induction | After Muscle Relaxant |
| Heart Rate (beats/min) | Pipecuronium (100 µg/kg) | 68 ± 12 | 55 ± 10 | 55 ± 10 |
| Pancuronium (150 µg/kg) | 65 ± 13 | 53 ± 11 | 64 ± 9 | |
| Mean Arterial Pressure (mmHg) | Pipecuronium | 95 ± 13 | 70 ± 11 | 71 ± 13 |
| Pancuronium | 98 ± 15 | 73 ± 10 | 78 ± 12 | |
| Cardiac Index (L/min/m²) | Pipecuronium | 2.8 ± 0.6 | 2.4 ± 0.5 | 2.4 ± 0.5 |
| Pancuronium | 2.9 ± 0.7 | 2.5 ± 0.5 | 3.0 ± 0.8 |
*p < 0.05 compared to after induction
Table 2: Cardiovascular Effects Under Isoflurane (B1672236) Anesthesia
| Parameter | Pipecuronium (80 µg/kg) | Pancuronium (100 µg/kg) |
| Change in Heart Rate | No significant change | Significant increase |
| Change in Blood Pressure | No significant change | No significant change |
Table 3: Hemodynamic Changes in Patients Undergoing Coronary Artery Bypass Grafting
| Parameter | Pipecuronium (150 µg/kg) | Pancuronium (120 µg/kg) |
| Change in Heart Rate (beats/min) | No significant change | +13.6 |
| Change in Mean Arterial Pressure (mmHg) | No significant change | +10.8 |
| Change in Cardiac Output (L/min) | No significant change | +1.0* |
*p < 0.05
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to assess the cardiovascular effects of pipecuronium and pancuronium.
Study on Coronary Artery Bypass Patients
-
Design: A prospective, double-blind, randomized controlled trial.
-
Participants: 30 patients undergoing coronary artery bypass surgery.
-
Procedure: Patients were randomized to receive either pipecuronium (100 µg/kg) or pancuronium (150 µg/kg) after induction of anesthesia with midazolam and fentanyl.
-
Measurements: Hemodynamic variables (HR, MAP, CI) and plasma catecholamines were measured at multiple time points: before and after induction, three times after the muscle relaxant was administered, and twice after intubation.
Comparative Evaluation Under Isoflurane Anesthesia
-
Design: A comparative, randomized controlled trial.
-
Participants: 62 patients.
-
Procedure: Patients received intubating doses of either pipecuronium (80 µg/kg) or pancuronium (100 µg/kg) under isoflurane anesthesia.
-
Measurements: Systolic and diastolic blood pressure and heart rate were monitored.
Study in Patients Undergoing Coronary Artery Bypass Grafting
-
Design: A randomized controlled trial.
-
Participants: 27 adult patients undergoing coronary artery bypass grafting.
-
Procedure: Anesthesia was induced with benzodiazepine/sufentanil. Patients received either pipecuronium (150 µg/kg) or pancuronium (120 µg/kg) after sternotomy.
-
Measurements: Mean arterial pressure, central venous pressure, pulmonary artery pressure, and cardiac output (via thermodilution) were measured before and at two and five minutes after administration of the muscle relaxant.
Visualizations
Experimental Workflow for Cardiovascular Assessment
The following diagram illustrates a typical experimental workflow for comparing the cardiovascular effects of neuromuscular blocking agents.
Caption: Experimental workflow for comparing neuromuscular blockers.
Signaling Pathways and Cardiovascular Effects
This diagram illustrates the proposed signaling pathways through which pancuronium and pipecuronium exert their differing cardiovascular effects.
Caption: Proposed signaling pathways of pipecuronium and pancuronium.
Conclusion
References
- 1. A comparison of pipecuronium with pancuronium on haemodynamic variables and plasma catecholamines in coronary artery bypass patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of the neuromuscular and cardiovascular effects of pipecuronium, pancuronium, atracurium, and vecuronium under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Left ventricular regional wall motion and haemodynamic changes following bolus administration of pipecuronium or pancuronium to adult patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Onset and Duration of Action of Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various neuromuscular blockers, focusing on their onset and duration of action. The information presented is supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these agents.
Data Summary
The following table summarizes the pharmacokinetic properties of commonly used neuromuscular blocking agents, providing a clear comparison of their onset of action and clinical duration.
| Drug Class | Drug | Onset of Action (minutes) | Clinical Duration of Action (minutes) |
| Depolarizing | Succinylcholine | 0.5 - 1[1] | 5 - 10[2][1] |
| Non-depolarizing (Aminosteroid) | Rocuronium | 1 - 2 | 20 - 35 |
| Vecuronium | 2.5 - 3 | 25 - 40 | |
| Pancuronium | 3 - 5 | 60 - 90 | |
| Non-depolarizing (Benzylisoquinolinium) | Cisatracurium | 1.5 - 2 | 45 - 65 |
Experimental Protocols
The determination of the onset and duration of action of neuromuscular blockers relies on precise and standardized experimental protocols. The most common method involves monitoring the neuromuscular function in response to peripheral nerve stimulation.
Key Experiment: Quantitative Neuromuscular Monitoring using Train-of-Four (TOF) Stimulation
Objective: To quantify the degree of neuromuscular blockade and determine the onset and duration of action of a neuromuscular blocking agent.
Methodology:
-
Patient Preparation: The patient is anesthetized. Electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. A sensor (acceleromyograph, mechanomyograph, or electromyograph) is placed on the corresponding muscle (adductor pollicis of the thumb) to measure the evoked response.
-
Baseline Measurement: Before the administration of the neuromuscular blocking agent, a baseline Train-of-Four (TOF) measurement is obtained. This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz. The response of the muscle to each stimulus is recorded. In the absence of a neuromuscular blocker, the four responses should be of equal height (TOF ratio = 1.0).
-
Drug Administration: The neuromuscular blocking agent is administered intravenously at the desired dose.
-
Onset of Action Determination: TOF stimulation is repeated at regular intervals (e.g., every 15-20 seconds) after drug administration. The onset of action is defined as the time from the administration of the drug to the maximal suppression of the first twitch (T1) of the TOF.
-
Duration of Action Determination: Following the onset of maximal blockade, TOF monitoring continues at regular intervals. The clinical duration of action is typically defined as the time from drug administration until the T1 response recovers to 25% of its baseline value. The TOF ratio , the ratio of the fourth twitch height (T4) to the first twitch height (T1), is also monitored. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow for assessing neuromuscular blockers.
Caption: Experimental workflow for assessing neuromuscular blockers.
Caption: Signaling at the neuromuscular junction and blocker action.
References
Validating the Efficacy of Pipecuronium Bromide in a New Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pipecuronium (B1199686) bromide's efficacy against other neuromuscular blocking agents. Due to the absence of publicly available, detailed experimental data from studies validating pipecuronium bromide in novel animal models, this document will focus on its established characteristics and compare them with those of well-documented alternatives. The information presented is intended to guide researchers in designing new preclinical studies.
Mechanism of Action: A Competitive Antagonist
This compound is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, this compound prevents ACh from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal. The neuromuscular blockade induced by pipecuronium can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.
Established Animal Models
This compound has been evaluated in a variety of animal models to characterize its pharmacological profile. These include:
-
Dogs: Used to assess neuromuscular blocking action and cardiovascular effects.
-
Rabbits, Mice, and Rats: Employed in acute toxicity studies.
Comparison with Alternative Neuromuscular Blocking Agents
The selection of a neuromuscular blocking agent for a preclinical study depends on the desired onset and duration of action, cardiovascular side-effect profile, and metabolism. Below is a comparison of this compound with other commonly used agents.
Data Presentation
| Drug | Class | Onset of Action | Duration of Action | Primary Elimination | Notable Cardiovascular Effects |
| This compound | Aminosteroid | Slow (3-5 minutes) | Long (45-90 minutes) | Renal | Minimal to no cardiovascular side effects at clinical doses. |
| Pancuronium Bromide | Aminosteroid | Slow | Long | Renal | Vagolytic (can cause tachycardia). |
| Vecuronium Bromide | Aminosteroid | Intermediate | Intermediate | Biliary/Renal | Generally cardiovascularly stable. |
| Rocuronium Bromide | Aminosteroid | Rapid (1-2 minutes) | Intermediate | Biliary/Renal | Generally cardiovascularly stable. |
| Atracurium Besylate | Benzylisoquinolinium | Intermediate | Intermediate | Hofmann elimination and ester hydrolysis | Can cause histamine (B1213489) release, leading to hypotension and tachycardia. |
| Cisatracurium Besylate | Benzylisoquinolinium | Intermediate | Intermediate | Hofmann elimination | Less histamine release than atracurium. |
| Mivacurium Chloride | Benzylisoquinolinium | Rapid | Short | Plasma cholinesterase | Can cause histamine release. |
Experimental Protocols
Measurement of Neuromuscular Blockade in a New Animal Model
Validating the efficacy of this compound in a new animal model requires a robust experimental protocol to quantify the degree of neuromuscular blockade. A common and well-established method is the use of train-of-four (TOF) stimulation of a peripheral nerve and measurement of the evoked muscle response.
Objective: To determine the dose-response relationship and time course of action of this compound in a novel animal model.
Materials:
-
This compound and comparator agents (e.g., rocuronium, pancuronium)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Peripheral nerve stimulator
-
Force-displacement transducer or electromyography (EMG) recording equipment
-
Data acquisition system
-
Animal model (species to be determined based on research question)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and ensure adequate depth of anesthesia throughout the experiment.
-
Intubate the animal and provide mechanical ventilation, as neuromuscular blocking agents will paralyze the respiratory muscles.
-
Cannulate a peripheral vein for drug administration and a peripheral artery for blood pressure monitoring.
-
Place stimulating electrodes along the path of a selected peripheral nerve (e.g., the sciatic nerve with measurement of the tibialis anterior muscle twitch, or the ulnar nerve with measurement of the adductor pollicis muscle twitch).
-
Attach a force-displacement transducer to the corresponding tendon or place EMG recording electrodes on the muscle belly to measure the evoked response.
-
-
Baseline Measurement:
-
Before drug administration, establish a stable baseline twitch response to single stimuli.
-
Determine the supramaximal stimulus intensity (the lowest intensity that produces a maximal twitch response).
-
-
Drug Administration and Monitoring:
-
Administer a bolus dose of this compound or a comparator drug intravenously.
-
Immediately begin recording the evoked responses to TOF stimulation (four supramaximal stimuli delivered at 2 Hz every 15 seconds).
-
Continuously monitor and record the twitch responses, heart rate, and blood pressure.
-
-
Data Analysis:
-
Calculate the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch). A TOF ratio of 0 indicates complete blockade, while a ratio of 1.0 indicates no blockade.
-
Determine the onset of action (time from injection to maximum block).
-
Determine the duration of action (time from injection until the TOF ratio returns to a predefined level, e.g., 0.9).
-
Construct dose-response curves to determine the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively).
-
Mandatory Visualization
Caption: Experimental workflow for assessing neuromuscular blockade in a new animal model.
Caption: Simplified signaling pathway at the neuromuscular junction showing the action of this compound.
Pipecuronium vs. Atracurium: A Comparative Analysis of Hemodynamic Effects
In the landscape of neuromuscular blocking agents, both pipecuronium (B1199686) and atracurium (B1203153) have been staples in clinical anesthesia, facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures. However, their distinct pharmacological profiles lead to notable differences in their effects on cardiovascular parameters, specifically blood pressure and heart rate. This guide provides a detailed comparison of the hemodynamic effects of pipecuronium and atracurium, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Pipecuronium is generally characterized by its cardiovascular stability, exhibiting minimal to no significant impact on blood pressure and heart rate.[1][2][3] In contrast, atracurium is associated with a greater potential for hemodynamic fluctuations, primarily a decrease in blood pressure and a compensatory increase in heart rate.[2][4] This difference is largely attributed to atracurium's propensity to induce histamine (B1213489) release, a characteristic not significantly shared by pipecuronium.
Hemodynamic Profile Comparison
Blood Pressure
Clinical studies consistently demonstrate that pipecuronium administration is associated with stable mean arterial pressure (MAP). One study found no significant effect on systolic or diastolic blood pressure with pipecuronium. Another experimental study on anesthetized cats showed that pipecuronium had no significant effect on carotid arterial blood pressure.
Conversely, atracurium has been shown to cause a transient but significant decrease in blood pressure. This hypotensive effect is often linked to histamine release, which induces vasodilation. The rapid intravenous bolus administration of atracurium can lead to a notable drop in mean arterial pressure. However, administering the same dose slowly over 75 seconds has been shown to prevent this hemodynamic response.
Heart Rate
Pipecuronium is recognized for its neutral effect on heart rate. Studies have shown no clinically significant changes in heart rate following the administration of pipecuronium.
Atracurium, on the other hand, can lead to an increase in heart rate. This tachycardia is often a reflex response to the drop in blood pressure caused by histamine release. One study observed a 7.5% increase in basal heart rate following atracurium administration in an animal model.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the effects of pipecuronium and atracurium on blood pressure and heart rate.
Table 1: Comparative Effects on Mean Arterial Pressure (MAP)
| Drug | Dosage | Anesthesia | Patient Population | Change in MAP | Source |
| Pipecuronium | 80 µg/kg | Isoflurane (B1672236) | 62 patients | No significant effect | |
| Pipecuronium | 100 µg/kg B.W. | Anesthetized Cat | Animal Model | No significant effect | |
| Atracurium | 500 µg/kg | Isoflurane | 62 patients | Significant hypotension in one patient | |
| Atracurium | 150 µg/kg B.W. | Anesthetized Cat | Animal Model | Short-lasting drop | |
| Atracurium | 0.6 mg/kg (rapid bolus) | Thiopental/Fentanyl | 9 patients | Significant decrease | |
| Atracurium | 0.5 mg/kg | Fentanyl | 10 cardiac surgical patients | Statistically significant decrease at 2 minutes |
Table 2: Comparative Effects on Heart Rate
| Drug | Dosage | Anesthesia | Patient Population | Change in Heart Rate | Source |
| Pipecuronium | 80 µg/kg | Isoflurane | 62 patients | No significant effect | |
| Pipecuronium | 100 µg/kg B.W. | Anesthetized Cat | Animal Model | No significant effect | |
| Atracurium | 500 µg/kg | Isoflurane | 62 patients | No significant effect mentioned | |
| Atracurium | 150 µg/kg B.W. | Anesthetized Cat | Animal Model | 7.5% increase | |
| Atracurium | 0.6 mg/kg (rapid bolus) | Thiopental/Fentanyl | 9 patients | Increase |
Experimental Protocols
Study Comparing Pipecuronium, Pancuronium (B99182), Atracurium, and Vecuronium (B1682833) under Isoflurane Anesthesia
-
Objective: To compare the neuromuscular and cardiovascular effects of intubating doses of pipecuronium, pancuronium, atracurium, and vecuronium.
-
Methodology: 62 patients were anesthetized with isoflurane (end-tidal concentration = 0.5-1%). Patients received either pipecuronium 80 µg/kg, pancuronium 100 µg/kg, atracurium 500 µg/kg, or vecuronium 100 µg/kg. Hemodynamic parameters, including systolic and diastolic blood pressure and heart rate, were monitored.
-
Key Findings: Pipecuronium and vecuronium had no significant effect on blood pressure. One patient receiving atracurium experienced significant hypotension. Heart rate was only significantly increased after pancuronium administration.
Experimental Study on the Cardiovascular Effects of Pipecuronium, Atracurium, and Pancuronium
-
Objective: To study the effects of pipecuronium, atracurium, and pancuronium on the cardiovascular system in an animal model.
-
Methodology: The study utilized isolated perfused rabbit hearts, isolated rabbit atria, and anesthetized cats to assess the effects of the drugs on heart rate and carotid arterial blood pressure. Pipecuronium was administered at a dose of 100 µg/kg B.W., and atracurium at 150 µg/kg B.W.
-
Key Findings: Pipecuronium had no significant effect on heart rate or blood pressure. Atracurium produced a 7.5% increase in basal heart rate and a transient drop in arterial blood pressure.
Signaling Pathways and Experimental Workflows
The differing hemodynamic profiles of pipecuronium and atracurium can be attributed to their distinct interactions with physiological signaling pathways, primarily the release of histamine.
Caption: Signaling pathways of atracurium and pipecuronium on hemodynamics.
The experimental workflow for a comparative clinical study on the hemodynamic effects of these drugs typically follows a structured protocol.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Comparative evaluation of the neuromuscular and cardiovascular effects of pipecuronium, pancuronium, atracurium, and vecuronium under isoflurane anesthesia [pubmed.ncbi.nlm.nih.gov]
- 4. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminosteroid Neuromuscular Blocking Agents
In the landscape of anesthetic practice, aminosteroid (B1218566) neuromuscular blocking agents (NMBAs) are fundamental for inducing muscle relaxation, thereby facilitating endotracheal intubation and optimizing surgical conditions. These non-depolarizing agents, including the clinically significant compounds pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866), share a common steroidal structure and mechanism of action, yet exhibit distinct pharmacodynamic and pharmacokinetic profiles. This guide provides a detailed comparison of these agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Aminosteroid NMBAs function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] By reversibly binding to the α-subunits of these receptors, they prevent acetylcholine from binding and initiating the depolarization of the motor endplate, which in turn prevents muscle contraction.[1][2] Recovery from the neuromuscular block occurs as the agent diffuses away from the junction, is metabolized, and/or excreted, allowing acetylcholine to once again bind to the receptors.
Pharmacodynamic Comparison
The primary differences among aminosteroid NMBAs lie in their onset of action, duration, and potency. Rocuronium is noted for its rapid onset, approaching that of succinylcholine (B1214915), making it suitable for rapid sequence induction. Vecuronium and pancuronium have a slower onset. Pancuronium is a long-acting agent, while rocuronium and vecuronium are classified as intermediate in duration.
Table 1: Comparative Pharmacodynamics of Aminosteroid NMBAs
| Parameter | Rocuronium | Vecuronium | Pancuronium |
| Intubating Dose | 0.6 mg/kg | 0.1 mg/kg | 0.08 - 0.1 mg/kg |
| Onset of Action | ~1 - 2 minutes | ~3 - 4 minutes | ~3 - 5 minutes |
| Clinical Duration (Time to 25% recovery) | 30 - 45 minutes | 30 - 45 minutes | 60 - 100 minutes |
| Potency (ED95) | ~0.3 mg/kg | ~0.05 mg/kg | ~0.06 mg/kg |
| Metabolism & Excretion | Primarily hepatic metabolism and biliary excretion. | Primarily hepatic metabolism and biliary excretion. | Hepatic metabolism with significant renal excretion (~60%). |
Note: Values are approximate and can vary based on patient factors, anesthetic agents used, and dosage.
Cardiovascular Effects
A key differentiator in the clinical selection of these agents is their side-effect profile, particularly concerning cardiovascular stability. Vecuronium is known for its minimal cardiovascular effects. In contrast, rocuronium can cause a slight increase in heart rate and mean arterial pressure, though this is generally not clinically significant at standard doses. Pancuronium possesses vagolytic properties that can lead to tachycardia.
Table 2: Cardiovascular Side-Effect Profile
| Agent | Heart Rate | Mean Arterial Pressure | Histamine Release |
| Rocuronium | Slight Increase (5-10%) | Slight Increase (10-15%) | Negligible |
| Vecuronium | No significant change | No significant change | Negligible |
| Pancuronium | Moderate Increase (Tachycardia) | Potential Increase | Negligible |
Experimental Protocols
Comparative studies of NMBAs typically follow a rigorous, standardized methodology to ensure the validity and reproducibility of results.
Subject Enrollment and Anesthesia
-
Patient Selection: Studies often enroll adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgery.
-
Anesthesia: Anesthesia is typically induced with an intravenous agent like propofol (B549288) or thiopental (B1682321) and maintained with inhaled anesthetics (e.g., enflurane, halothane) and opioids (e.g., fentanyl).
Neuromuscular Monitoring and Drug Administration
-
Monitoring: The primary method for quantifying neuromuscular block is through monitoring the evoked muscle response to nerve stimulation. This is commonly achieved using acceleromyography or mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation. A train-of-four (TOF) stimulation pattern is standard.
-
Drug Administration: The NMBAs are administered as a single intravenous bolus at equipotent doses (e.g., 2x ED95) to allow for a standardized comparison.
Data Collection and Analysis
-
Key Parameters: The primary endpoints measured include:
-
Onset Time: Time from drug administration to maximum depression of the first twitch (T1) of the TOF.
-
Clinical Duration (Dur25): Time from injection until T1 recovers to 25% of its baseline value.
-
Recovery Index: Time taken for T1 to recover from 25% to 75%.
-
TOF Ratio Recovery: Time until the ratio of the fourth twitch to the first twitch (T4/T1) recovers to ≥ 0.9, indicating adequate recovery from blockade.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the pharmacodynamic parameters between the different drug groups.
Conclusion
The selection of an aminosteroid neuromuscular blocking agent is a nuanced decision based on the specific clinical context. Rocuronium offers the significant advantage of a rapid onset of action, making it a viable alternative to succinylcholine for rapid sequence intubation. Vecuronium is distinguished by its cardiovascular stability, rendering it an excellent choice for patients in whom hemodynamic fluctuations are undesirable. Pancuronium, with its long duration of action, is less frequently used today but may have a role in prolonged surgical cases where sustained deep paralysis is required, though its vagolytic effects and reliance on renal clearance must be considered. Understanding these key differences, backed by robust experimental data, is crucial for optimizing patient care and advancing anesthetic drug development.
References
Assessing Pipecuronium Bromide's Lack of Cumulative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agent pipecuronium (B1199686) bromide with other alternatives, focusing on its notable lack of cumulative effects. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Minimal Cumulative Effect: A Key Differentiator
Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that distinguishes itself from some other long-acting agents through its minimal cumulative effects.[1] This characteristic is crucial in clinical settings, particularly during long surgical procedures requiring multiple maintenance doses of a muscle relaxant. A lack of cumulation implies that repeated doses do not lead to a prolonged or unpredictable duration of action, a factor that can complicate patient management and recovery.
Comparative Analysis of Neuromuscular Blocking Agents
To illustrate the non-cumulative nature of this compound, this guide compares its performance with pancuronium (B99182), another long-acting, non-depolarizing neuromuscular blocking agent.
Data Presentation: Recovery Characteristics After Initial and Maintenance Doses
The following table summarizes key pharmacodynamic parameters from a comparative clinical study. The data highlights the difference in the duration of action of maintenance doses, a key indicator of cumulative potential.
| Parameter | This compound (0.08 mg/kg initial dose) | Pancuronium Bromide (0.1 mg/kg initial dose) |
| Mean Duration of Initial Block (min) | 78.64 ± 8.97 | 41.60 ± 5.57 |
| Mean Duration of Maintenance Dose (min) | 45.08 ± 7.19 | 27.06 ± 5.01 |
| Time to 25% Twitch Recovery (T1) after initial dose (min) | 41 - 54 | Similar to Pipecuronium |
| Recovery Index (25-75% T1 recovery) (min) | ~29 | Similar to Pipecuronium |
Data sourced from a prospective hospital-based study comparing 50 patients receiving this compound and 50 patients receiving pancuronium bromide.[1][2]
The data clearly indicates that the mean duration of the maintenance dose of pipecuronium is significantly longer than that of pancuronium.[1] This suggests that the effect of subsequent doses of pipecuronium remains consistent, demonstrating a lack of cumulative effect. Conversely, the shorter duration of action with repeated pancuronium doses could be indicative of a cumulative effect, where the drug's effect may become more pronounced or prolonged with successive administrations.
Experimental Protocols
The assessment of neuromuscular blockade and its recovery is crucial for understanding the cumulative properties of neuromuscular blocking agents. The following experimental protocols are standard in clinical research for these evaluations.
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation
A peripheral nerve stimulator is used to deliver a series of four supramaximal electrical stimuli at a frequency of 2 Hz (four stimuli in two seconds) to a peripheral nerve, typically the ulnar nerve at the wrist.[3] The motor response, usually the twitch of the adductor pollicis muscle, is observed or measured.
-
Procedure:
-
Electrodes are placed over the path of the ulnar nerve.
-
A baseline train-of-four stimulation is performed before the administration of the neuromuscular blocking agent to establish the control response.
-
After drug administration, TOF stimulation is repeated at regular intervals.
-
-
Parameters Measured:
-
TOF Count: The number of visible or palpable twitches out of the four stimuli delivered. A lower count indicates a deeper level of neuromuscular blockade.
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the amplitude of the first twitch (T1). A TOF ratio of less than 0.9 is indicative of residual neuromuscular blockade.
-
Reversal of Neuromuscular Blockade
At the end of the procedure, or when reversal of muscle relaxation is desired, an acetylcholinesterase inhibitor, such as neostigmine, is administered. This increases the amount of acetylcholine (B1216132) at the neuromuscular junction, which then competes with the non-depolarizing blocking agent, thereby restoring neuromuscular transmission. The efficacy of the reversal is monitored using TOF stimulation until a TOF ratio of ≥ 0.9 is achieved.
Visualizing the Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Assessing Cumulative Effects
Caption: Experimental workflow for assessing cumulative effects.
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Pipecuronium's competitive antagonism at the neuromuscular junction.
Logical Comparison of Cumulative Potential
Caption: Comparison of cumulative effect potential.
Conclusion
The available experimental data indicates that this compound exhibits a minimal cumulative effect, a significant advantage for a long-acting neuromuscular blocking agent. The consistent duration of action with repeated maintenance doses, as compared to agents like pancuronium, suggests a more predictable and manageable neuromuscular blockade, particularly in prolonged surgical interventions. This lack of cumulation, combined with its stable cardiovascular profile, makes this compound a subject of considerable interest for researchers and clinicians in the field of anesthesiology and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of Pipecuronium Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Pipecuronium Bromide, a potent neuromuscular blocking agent, requires stringent adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including protective gloves, a lab coat, and eye and face protection.[1] Work should always be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.[1][2]
In the event of a spill, the area should be immediately secured to prevent further spread. The spilled material should be absorbed using an inert, finely-powdered liquid-binding material such as diatomite.[1] Contaminated surfaces and equipment must be decontaminated by scrubbing with alcohol.[1]
Regulatory-Compliant Disposal Pathway
The mandated and primary method for the disposal of this compound is through an approved hazardous or pharmaceutical waste disposal service. This ensures that the compound is managed in accordance with federal, state, and local regulations for hazardous waste.
Key Steps for Compliant Disposal:
-
Segregation: Unused, expired, or contaminated this compound, including vials and any materials that have come into contact with it (e.g., syringes, absorbent pads), must be segregated from general laboratory waste.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" or "Pharmaceutical Waste for Disposal" and include the full chemical name, "this compound."
-
Storage: Waste should be stored in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor. The storage container must be kept tightly closed in a dry, cool, and well-ventilated place.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a certified hazardous waste management company.
Crucially, do not dispose of this compound down the drain. The sewering of pharmaceutical and hazardous chemical waste is strictly prohibited by regulations to prevent environmental contamination.
Spill and Exposure Response
In the case of accidental exposure, immediate action is critical:
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Quantitative Data and Experimental Protocols
Table 1: Summary of Potential Chemical Degradation Conditions for Neuromuscular Blocking Agents
| Degradation Method | Reagent | Conditions |
| Oxidative Degradation | 1% - 3% Hydrogen Peroxide (H₂O₂) | Reflux for 1-3 hours |
| Acidic Hydrolysis | 0.1M Hydrochloric Acid (HCl) | Reflux for 1 hour |
| Basic Hydrolysis | 0.1M Sodium Hydroxide (NaOH) | Reflux for 30 minutes |
This table summarizes data from forced degradation studies on Rocuronium Bromide and should be used for informational purposes only by qualified personnel in a laboratory setting.
Detailed Methodologies for Potential Chemical Degradation
The following protocols are based on methodologies used for the degradation of Rocuronium Bromide and may be adaptable for this compound. It is imperative to validate these methods on a small scale before applying them to larger quantities of waste.
1. Oxidative Degradation:
-
Procedure:
-
In a fume hood, prepare a solution of the this compound waste.
-
Add the specified concentration of hydrogen peroxide to the solution.
-
Set up a reflux apparatus and heat the solution for the designated time.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution as required before disposing of it as chemical waste.
-
2. Acidic Hydrolysis:
-
Procedure:
-
In a fume hood, dissolve the this compound waste in 0.1M hydrochloric acid.
-
Set up a reflux apparatus and heat the solution for 1 hour.
-
After cooling, neutralize the solution with a suitable base (e.g., 2M sodium hydroxide).
-
Dispose of the neutralized solution as chemical waste.
-
3. Basic Hydrolysis:
-
Procedure:
-
In a fume hood, dissolve the this compound waste in 0.1M sodium hydroxide.
-
Set up a reflux apparatus and heat the solution for 30 minutes.
-
After cooling, neutralize the solution with a suitable acid (e.g., 2M hydrochloric acid).
-
Dispose of the neutralized solution as chemical waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pipecuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Pipecuronium Bromide, a potent, long-acting, non-depolarizing neuromuscular blocking agent. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. This compound is fatal if swallowed, harmful in contact with skin, and toxic if inhaled.[1][2]
Data Presentation: Personal Protective Equipment (PPE)
While specific occupational exposure limits (OELs) for this compound have not been established, the following personal protective equipment is mandatory based on guidelines for handling potent pharmaceutical compounds.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Face Shield | A face shield may be worn in addition to goggles for maximum protection, especially when there is a risk of splashes. | |
| Hand Protection | Double Gloving | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Glove Selection | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Always inspect gloves prior to use. | |
| Body Protection | Protective Gown/Coverall | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, impervious or fire/flame-resistant clothing may be necessary. |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. In situations with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
Operational Plan for Handling this compound
This step-by-step guide ensures the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood or a containment glove box. Ensure an eye wash station and safety shower are readily accessible.
-
Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
-
Waste Disposal: Prepare labeled, sealed containers for solid and liquid hazardous waste.
-
Spill Kit: Have a chemical spill kit readily available.
Donning of Personal Protective Equipment (PPE)
Follow a strict donning procedure to ensure complete protection:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don protective gown or coverall, ensuring cuffs of inner gloves are tucked under the sleeves.
-
Don outer gloves over the sleeves of the gown.
-
Don respiratory protection (fit-tested respirator or PAPR).
-
Don eye and face protection.
Handling Procedures
-
Weighing: Weighing of solid this compound should be done within a containment system (e.g., ventilated balance enclosure) to minimize dust formation.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing and aerosolization. Keep containers closed whenever possible.
-
General Handling: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.
-
Doffing of PPE: Remove PPE in the designated doffing area in a manner that avoids self-contamination. The general sequence is to remove outer gloves first, followed by the gown, face shield/goggles, respirator, and finally inner gloves.
-
Personal Hygiene: Wash hands and any potentially exposed skin immediately and thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous waste.
-
Waste Containers: Place waste in appropriately labeled, sealed, and puncture-resistant containers.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
-
Inhalation: If inhaled, immediately move the person to fresh air and seek emergency medical help.
-
Skin Contact: If the substance comes into contact with skin, wash the affected area immediately and thoroughly with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth and get emergency medical help immediately.
Visualized Workflow
The following diagrams illustrate the key workflows for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
